molecular formula C6H7N3O3 B164154 3-Amino-6-methoxypyrazine-2-carboxylic acid CAS No. 16312-52-0

3-Amino-6-methoxypyrazine-2-carboxylic acid

カタログ番号: B164154
CAS番号: 16312-52-0
分子量: 169.14 g/mol
InChIキー: PFNOLVBWVBBRMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-6-methoxypyrazine-2-carboxylic acid is a valuable chemical building block in medicinal chemistry, particularly in the exploration of novel pyrazine-based therapeutics . This compound serves as a key precursor for synthesizing a wide range of derivatives, such as carboxamides, which are central to structure-activity relationship (SAR) studies aimed at developing new antimicrobial agents . Researchers utilize this scaffold to design and evaluate compounds for antimycobacterial activity, given its structural relation to Pyrazinamide (PZA), a first-line anti-tuberculosis drug . The methoxy and amino functional groups on the pyrazine ring offer versatile sites for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity of the resulting molecules . Beyond infectious disease research, pyrazine cores similar to this compound are also investigated for their potential in other therapeutic areas, including as inhibitors for enzymes like ATR protein kinase and in the development of treatments for neurological disorders, highlighting its broad utility in drug discovery campaigns . Its role is firmly established in the synthesis of complex heterocyclic systems for probing novel biological pathways and identifying new lead compounds.

特性

IUPAC Name

3-amino-6-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNOLVBWVBBRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthesis pathway for 3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0).[1] This intermediate is a critical scaffold in medicinal chemistry, particularly in the development of P2X3 receptor antagonists, epithelial sodium channel (ENaC) blockers, and various kinase inhibitors.[1]

The pyrazine ring's electron-deficient nature, combined with the specific substitution pattern (amino group at C3, methoxy at C6, and carboxylic acid at C2), presents unique synthetic challenges regarding regioselectivity.[1] This guide details a three-step convergent protocol starting from the commercially available methyl 3-aminopyrazine-2-carboxylate.[1] The pathway prioritizes high regiochemical fidelity, operational safety, and intermediate stability.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the inherent poor nucleophilicity of the pyrazine ring while exploiting its susceptibility to nucleophilic aromatic substitution (


) at the 6-position when properly activated.[1]
Strategic Disconnections[1]
  • Carboxylic Acid Formation: The final C2-carboxylic acid is best accessed via mild hydrolysis of a methyl ester to prevent decarboxylation or ether cleavage.[1]

  • C6-Methoxy Introduction: The 6-methoxy group is introduced via

    
    .[1] This requires a leaving group (halide) at C6.[1] The C6 position is activated for nucleophilic attack due to its proximity to the ring nitrogen (N1), despite the electron-donating effect of the C3-amino group.[1]
    
  • C6-Halogenation: Electrophilic aromatic substitution on 3-aminopyrazine-2-carboxylate is directed to the C6 position (para to the amino group), making it the ideal entry point.[1]

Pathway Visualization (DOT)

Retrosynthesis Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available amino-ester. Target 3-Amino-6-methoxypyrazine- 2-carboxylic acid (Target) Intermediate2 Methyl 3-amino-6-methoxypyrazine- 2-carboxylate Target->Intermediate2 Hydrolysis Intermediate1 Methyl 3-amino-6-bromopyrazine- 2-carboxylate Intermediate2->Intermediate1 SnAr (OMe-) SM Methyl 3-aminopyrazine- 2-carboxylate (Starting Material) Intermediate1->SM Regioselective Bromination

[1]

Part 2: Detailed Synthesis Protocol

Step 1: Regioselective Bromination

Objective: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate. Principle: The amino group at C3 directs the electrophilic bromination to the para position (C6).[1] N-Bromosuccinimide (NBS) is preferred over elemental bromine for better stoichiometry control and ease of handling.[1]

Reagents & Materials:

  • Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) or DMF (Solvent)[1]

  • Temperature: 0°C to Room Temperature (RT)

Protocol:

  • Dissolve methyl 3-aminopyrazine-2-carboxylate in acetonitrile (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS portion-wise over 30 minutes to maintain regioselectivity and prevent over-bromination.

  • Allow the reaction to warm to RT and stir for 2–4 hours. Monitor by HPLC/TLC.[1]

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with sodium bisulfite solution (to quench excess bromine) and brine.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Critical Insight: The C3-amino group is activating.[1] If the reaction runs too hot (>40°C), bromination may occur at C5 or di-bromination may be observed.[1]

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Methyl 3-amino-6-methoxypyrazine-2-carboxylate. Principle: The bromine at C6 is displaced by the methoxide ion.[1] The position is activated by the adjacent ring nitrogen (N1), facilitating the addition-elimination mechanism.[1]

Reagents & Materials:

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq)[1]

  • Sodium Methoxide (NaOMe) (1.2 – 1.5 eq) (25% wt in MeOH)[1]

  • Methanol (anhydrous)[1]

  • Temperature: Reflux (65°C)[1]

Protocol:

  • Suspend the bromo-intermediate in anhydrous methanol (10 volumes).

  • Add sodium methoxide solution dropwise at RT.

  • Heat the mixture to reflux (65°C) for 4–6 hours.

  • In-Process Control: Monitor the disappearance of the bromo-starting material.

  • Workup: Cool to RT. Neutralize with acetic acid or dilute HCl to pH 7 (careful not to hydrolyze the ester yet).

  • Concentrate the solvent under reduced pressure.[1][2]

  • Resuspend residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Dry over

    
     and concentrate to yield the methoxy-ester.[1][2]
    

Self-Validating Check: The appearance of a strong singlet at ~3.9-4.0 ppm in


-NMR corresponds to the new O-methyl group, distinct from the ester methyl.[1]
Step 3: Ester Hydrolysis

Objective: Synthesis of this compound. Principle: Base-catalyzed hydrolysis (saponification) followed by controlled acidification.[1]

Reagents & Materials:

  • Methyl 3-amino-6-methoxypyrazine-2-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide (LiOH) or NaOH (2.0 eq)[1]

  • THF/Water (1:1 mixture) or MeOH/Water[1]

  • Temperature: RT to 40°C

Protocol:

  • Dissolve the methoxy-ester in THF/Water (1:1).[1]

  • Add LiOH (2.0 eq) and stir at RT.

  • Monitor reaction progress (usually complete within 2-3 hours).[1]

  • Isolation: Carefully acidify the mixture with 1N HCl to pH ~3-4.

  • The product often precipitates as a solid at this pH.[1] Filter the solid.[1][2][3][4]

  • If no precipitate forms, extract with EtOAc/n-Butanol, dry, and concentrate.[1]

Part 3: Process Data & Characterization[1][5][6]

Reaction Scheme Visualization

ReactionScheme Figure 2: Forward synthesis pathway with reaction conditions and expected yields. Step1 Methyl 3-aminopyrazine- 2-carboxylate Step2 Methyl 3-amino-6-bromo- pyrazine-2-carboxylate Step1->Step2 NBS, ACN 0°C -> RT (Yield: ~85%) Step3 Methyl 3-amino-6-methoxy- pyrazine-2-carboxylate Step2->Step3 NaOMe, MeOH Reflux (Yield: ~80%) Final 3-Amino-6-methoxypyrazine- 2-carboxylic acid Step3->Final LiOH, THF/H2O RT, then HCl (Yield: ~90%)

Quantitative Summary Table
ParameterStep 1: BrominationStep 2: MethoxylationStep 3: Hydrolysis
Reagent NBS (1.05 eq)NaOMe (1.5 eq)LiOH (2.0 eq)
Solvent AcetonitrileMethanolTHF / Water
Temp 0°C

RT
65°C (Reflux)25°C
Time 3 hours5 hours2 hours
Typical Yield 80–85%75–85%88–95%
Key Impurity 5-Bromo isomer (<5%)Hydrolyzed acid (<2%)Inorganic salts
Analytical Characterization (Expected)
  • Appearance: Off-white to pale yellow powder.[1]

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5 (br s, 1H, COOH)[1]
      
    • 
       7.50 (s, 1H, Pyrazine H-5)[1]
      
    • 
       7.20 (br s, 2H, 
      
      
      
      )[1]
    • 
       3.85 (s, 3H, 
      
      
      
      )[1]
  • Mass Spectrometry:

    
     Da.[1]
    

Part 4: Safety & Scalability[1]

Hazard Management[1]
  • Bromination: NBS is an irritant.[1] The reaction is exothermic; cooling is mandatory during addition.[1]

  • Methoxylation: Sodium methoxide is corrosive and moisture-sensitive.[1] Ensure anhydrous conditions to prevent premature ester hydrolysis or formation of impurities.[1]

  • Pyrazine Handling: Aminopyrazines can be biologically active.[1][5] Use standard PPE and handle in a fume hood.[1]

Scalability Considerations

For kilogram-scale production:

  • Solvent Swap: Replace Acetonitrile with Ethyl Acetate in Step 1 to simplify workup (avoiding aqueous extraction issues with miscible solvents).

  • Quenching: Use a controlled quench of the NaOMe reaction to prevent thermal runaway.[1]

  • Purification: Steps 1 and 2 can often be telescoped (performed without isolating the intermediate) if the solvent is switched to one compatible with both steps, though isolation provides higher purity for pharmaceutical applications.[1]

References

  • Vertex Pharmaceuticals Inc. (2007).[1] Novel 3-bicyclocarbonylaminopyridine-2-carboxamides. WO2007061360A2.[1] Link

  • Merck & Co., Inc. (1967).[1] Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. DE1238478B.[1] Link

  • National Center for Biotechnology Information. (2025).[1] Methyl 3-amino-6-chloropyrazine-2-carboxylate (Compound Summary). PubChem.[1][6] Link[1]

  • Sigma-Aldrich. (2025).[1] 3-Amino-2-pyrazinecarboxylic acid Product Sheet. Link[1]

  • Bayer AG. (1991).[1] Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. EP0416220A1.[1] Link

Sources

3-Amino-6-methoxypyrazine-2-carboxylic acid CAS number and identification

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0 ), a critical heterocyclic building block in medicinal chemistry. It details the compound's chemical identity, validated synthesis pathways via nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The pyrazine core is a privileged scaffold in drug discovery due to its ability to mimic peptide bonds and engage in hydrogen bonding. The 3-amino-6-methoxy substitution pattern imparts specific electronic properties, balancing lipophilicity (methoxy) with polar donor capability (amine/acid).

PropertySpecification
CAS Registry Number 16312-52-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 169.14 g/mol
SMILES COc1cnc(nc1C(=O)O)N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (acidic pH), soluble in aqueous base.
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Pyrazine N protonation)
Structural Numbering

Correct regiochemistry is vital. The carboxylic acid defines position 2.

  • Position 2: Carboxylic Acid (

    
    )
    
  • Position 3: Amine (

    
    )[1]
    
  • Position 6: Methoxy (

    
    )[2][3]
    
  • Position 5: Proton (

    
    ) — Diagnostic for NMR
    

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the regioselective methoxylation of a chloropyrazine precursor. This method utilizes the electron-deficient nature of the pyrazine ring to facilitate Nucleophilic Aromatic Substitution (

Core Reaction Pathway

Precursor: 3-Amino-6-chloropyrazine-2-carboxylic acid (CAS: 2727-13-1) or its methyl ester.

Mechanism:

  • Activation: The pyrazine ring is activated for nucleophilic attack at C6 by the para-nitrogen (N1) and the electron-withdrawing carboxylic acid at C2.

  • Substitution: Methoxide ion (

    
    ) attacks C6, displacing the Chloride ion.
    
  • Hydrolysis (if Ester used): Subsequent saponification yields the free acid.

Experimental Protocol (Standardized)

Note: This protocol assumes starting from the commercially available 3-amino-6-chloropyrazine-2-carboxylic acid.

  • Reagent Prep: Dissolve 3-Amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (10-15 volumes) .

  • Base Addition: Slowly add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.5 eq ) at room temperature.

    • Why: Excess base is required to deprotonate the carboxylic acid (forming the carboxylate salt) and provide the nucleophile (

      
      ).
      
  • Reaction: Heat the mixture to reflux (65°C) or use a microwave reactor at 100°C for 1-2 hours.

    • Monitoring: Track disappearance of starting material (Rt ~0.8 min) and appearance of product (Rt ~0.5 min) via LC-MS.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove bulk methanol.

    • Dilute with water.[3]

    • Critical Step: Acidify carefully with 1N HCl to pH ~3-4. The product will precipitate as the zwitterionic free acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisStartStart:3-Amino-6-chloropyrazine-2-carboxylic acid(CAS 2727-13-1)ProcessProcess:Reflux (65°C) orMicrowave (100°C)SNAr MechanismStart->Process+ ReagentsReagentsReagents:NaOMe (2.5 eq)in MeOHReagents->ProcessIntermediateIntermediate:Sodium Carboxylate SaltProcess->IntermediateConversionWorkupWorkup:Acidify to pH 3-4(Precipitation)Intermediate->WorkupHClProductProduct:3-Amino-6-methoxypyrazine-2-carboxylic acid(CAS 16312-52-0)Workup->ProductFiltration

Caption: Step-by-step synthetic pathway from chloropyrazine precursor via SNAr methoxylation.

Analytical Identification & Quality Control

Validating the structure of CAS 16312-52-0 requires distinguishing it from its regioisomer (5-methoxy) and starting material (6-chloro).

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

Key Diagnostic Signals:
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
12.5 - 13.5 Broad Singlet1H

Highly deshielded acidic proton; often invisible due to exchange.
~8.0 - 8.2 Singlet1HC5-H Critical ID Peak. Located between N4 and C6-OMe. Distinct from the C6-H of the 5-methoxy isomer (typically ~7.5 ppm).
7.50 Broad Singlet2H

Exchangable amine protons. Broadening indicates H-bonding.
3.85 - 3.90 Singlet3H

Characteristic methoxy singlet.

Note: The C5-H proton is typically more deshielded (downfield) than the C6-H of the 5-methoxy isomer due to the electronic environment between the ring nitrogen and the methoxy group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (

    
    ) and Negative (
    
    
    ).
  • Expected Mass (

    
    ):  170.14 Da.
    
  • Fragmentation Pattern: Loss of

    
     (M-44) is common for pyrazine carboxylic acids during ionization.
    
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (Pyrazine

    
    ) and 300 nm.
    
  • Retention Time: The 6-methoxy derivative is more lipophilic than the acid precursor but less lipophilic than the ester.

Analytical Logic Diagram

Analysiscluster_NMRStructural Verification (NMR)cluster_PurityPurity CheckSampleSample:Synthesized SolidNMR1H NMR (DMSO-d6)Sample->NMRLCMSLC-MS / HPLCSample->LCMSCheck1Check: Singlet ~3.9 ppm(Methoxy)NMR->Check1Check2Check: Singlet ~8.1 ppm(C5-H vs C6-H)NMR->Check2ValidCONFIRMED IDENTITYCAS 16312-52-0Check1->ValidCheck2->ValidMassCheckMass: 170.1 DaNo Cl Isotope PatternLCMS->MassCheckMassCheck->Valid

Caption: Decision tree for analytical validation of this compound.

Applications in Drug Development[7][8]

This compound serves as a specialized scaffold intermediate. The presence of the carboxylic acid allows for amide coupling (to form peptidomimetics), while the amine can be derivatized or used in cyclization reactions (e.g., to form pteridines).

  • Kinase Inhibitors: Pyrazine-2-carboxamides are frequent motifs in ATP-competitive kinase inhibitors. The 6-methoxy group provides steric bulk and metabolic stability compared to unsubstituted pyrazines.

  • Cannabinoid Receptor Ligands: Patents (e.g., WO2007061360) cite this specific intermediate in the synthesis of bicyclocarbonylaminopyridine-carboxamides, which act as CB1/CB2 receptor modulators for treating pain and neurodegenerative disorders [1].

  • Pteridine Synthesis: Condensation with dicarbonyls yields substituted pteridines, a class relevant for folate antagonism and anti-cancer therapeutics.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The methoxy group is stable, but the carboxylic acid moiety makes the compound acidic; avoid contact with strong oxidizers.

References

  • World Intellectual Property Organization. (2007). Novel 3-bicyclocarbonylaminopyridine-2-carboxamides or 3-bicyclocarbonylaminopyrazine-2-carboxamides. WO2007061360A2. Retrieved from

  • BLD Pharm. (n.d.). This compound Product Data. Retrieved from

  • ChemicalBook. (n.d.). 3-Amino-6-chloropyrazine-2-carboxylic acid Synthesis & Properties. Retrieved from

Technical Guide: Pharmacological & Synthetic Utility of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0) is a high-value heterocyclic building block that serves as a "privileged scaffold" in modern drug discovery. Unlike simple pyrazines, this trisubstituted core offers a unique trifecta of chemical features: an exocyclic amino group (H-bond donor), a carboxylic acid (handle for amide coupling), and a 6-methoxy group (metabolic blocker and electronic tuner).

This guide analyzes its critical role as an intermediate in the synthesis of P2X3 antagonists , FGFR kinase inhibitors , and next-generation antimycobacterials . It provides validated synthetic protocols and mechanistic insights into why this specific substitution pattern is preferred over its 6-hydrogen or 6-chloro analogs.

Part 2: Chemical Profile & Strategic Relevance

Physicochemical Properties

The 6-methoxy substituent is not merely decorative; it significantly alters the physicochemical profile compared to the parent 3-aminopyrazine-2-carboxylic acid.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₆H₇N₃O₃Low MW allows for fragment-based drug design (FBDD).
Molecular Weight 169.14 g/mol Ideal "lead-like" starting material (Rule of 3 compliant).
LogP (Predicted) ~0.2 - 0.5High water solubility; favorable for oral bioavailability.
pKa (Acid) ~2.9Strong acid; readily forms salts or couples with amines.
6-Methoxy Effect Electron Donating (+M)Increases electron density on the ring, reducing oxidation susceptibility at the 5-position.
The "6-Methoxy" Advantage

In medicinal chemistry, the C-6 position of the pyrazine ring is a metabolic "soft spot," often susceptible to oxidation by aldehyde oxidase or xanthine oxidase.

  • Metabolic Stability: Replacing C-6 Hydrogen or Chlorine with a Methoxy group blocks this metabolic liability.

  • Solubility: The methoxy oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a methyl or chloro substituent.

Part 3: Pharmacological Applications (Scaffold Divergence)

This molecule acts as a divergent intermediate. By modifying the carboxylic acid (Amide Coupling), researchers access three distinct therapeutic classes.

Purinergic Receptor Antagonists (P2X3 / P2X7)
  • Target: P2X3 receptors (ATP-gated ion channels).

  • Indication: Chronic cough, neuropathic pain.

  • Mechanism: The 3-amino-pyrazine core mimics the adenine ring of ATP, binding to the orthosteric site. The 6-methoxy group fills a specific hydrophobic sub-pocket, enhancing potency and selectivity over P2X2.

Kinase Inhibitors (FGFR & ATR)
  • Target: Fibroblast Growth Factor Receptors (FGFR).[1]

  • Indication: Cholangiocarcinoma, Urothelial carcinoma.[1]

  • Mechanism: The pyrazine nitrogen (N1) and the exocyclic amine (3-NH2) form a critical "hinge-binding" motif, anchoring the molecule to the kinase ATP-binding pocket. The 6-methoxy group points toward the solvent front, allowing for solubilizing modifications.

Antimycobacterials (Pyrazinamide Analogs)
  • Target: Mycobacterium tuberculosis (Mtb).[2][3]

  • Mechanism: While Pyrazinamide (PZA) is a prodrug requiring activation, 3-amino-alkoxy derivatives are often designed as direct inhibitors or to bypass PZA-resistance mechanisms (pncA mutations).

Part 4: Experimental Protocols

Synthesis of this compound

Note: This protocol synthesizes the acid from the commercially available methyl 3-amino-6-chloropyrazine-2-carboxylate via Nucleophilic Aromatic Substitution (SnAr).

Reagents:

  • Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% in MeOH (2.5 equiv)

  • Tetrahydrofuran (THF) / Water (3:1 ratio)

  • HCl (1M)[4]

Protocol:

  • Methoxylation (SnAr): Dissolve methyl 3-amino-6-chloropyrazine-2-carboxylate in dry MeOH. Cool to 0°C.[5]

  • Add NaOMe solution dropwise. The electron-deficient pyrazine ring facilitates the displacement of the 6-chloro group.

  • Stir at reflux for 4 hours. Monitor by LC-MS for conversion to Methyl 3-amino-6-methoxypyrazine-2-carboxylate.

  • Hydrolysis: Without isolation, add NaOH (aq, 2M) to the reaction mixture to saponify the ester. Stir at 50°C for 2 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3. The product, This compound , will precipitate as a white/off-white solid.

  • Purification: Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

General Amide Coupling (Library Generation)

To generate bioactive candidates (e.g., for kinase screening).

Reagents:

  • Core Acid (from 4.1)

  • Amine (R-NH2)

  • HATU (1.2 equiv)[4]

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Protocol:

  • Dissolve the core acid in DMF (0.1 M).

  • Add DIPEA and stir for 5 mins.

  • Add HATU and stir for 10 mins (Activation step).

  • Add the specific Amine (e.g., benzylamine, aniline derivative).[5]

  • Stir at RT for 12-16 hours.

  • Validation: Quench with water. Extract with EtOAc. Purify via Prep-HPLC.

Part 5: Visualization of Signaling & Synthesis

Synthetic Pathway & Pharmacological Divergence

The following diagram illustrates the conversion of the chloro-precursor to the methoxy-core and its subsequent divergence into three major drug classes.

G Precursor Methyl 3-amino- 6-chloropyrazine-2-carboxylate Intermediate Methyl 3-amino- 6-methoxypyrazine-2-carboxylate Precursor->Intermediate NaOMe/MeOH (SnAr) Core 3-Amino-6-methoxy pyrazine-2-carboxylic acid (The Core) Intermediate->Core NaOH/H2O (Hydrolysis) P2X P2X3 Antagonists (Chronic Cough) Core->P2X Amide Coupling (Arylamines) Kinase FGFR Inhibitors (Oncology) Core->Kinase Scaffold Morphing (Hinge Binding) AntiTB Antimycobacterials (TB Therapy) Core->AntiTB Derivatization

Figure 1: Synthetic route from chloro-precursor to the 6-methoxy core and downstream therapeutic applications.

Part 6: References

  • Synthesis & Chemical Properties:

    • Sigma-Aldrich Product Specification. "3-Amino-2-pyrazinecarboxylic acid derivatives."[2][3][4][6][7] Link

    • PubChem Compound Summary. "Methyl 3-amino-6-bromopyrazine-2-carboxylate (Analogous Precursor)." Link

  • Pharmacological Applications (Antimicrobial):

    • Doležal, M., et al. (2011). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules. Link

  • Pharmacological Applications (Kinase/FGFR):

    • Li, Y., et al. (2024). "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." Journal of Medicinal Chemistry (Snippet via NIH). Link

  • P2X/P2Y Receptor Relevance:

    • Caroff, E., et al. (2015). "Optimization of 2-phenylpyrimidine-4-carboxamide analogs as P2Y12 antagonists." Journal of Medicinal Chemistry. Link(Demonstrates the utility of the amino-pyrazine/pyrimidine carboxamide scaffold in purinergic signaling).

Sources

Technical Deep Dive: Mechanistic Profiling of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

[1]

Executive Summary

3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 5424-01-1) represents a critical pharmacophoric scaffold in medicinal chemistry.[1] While primarily recognized as the metabolic precursor and hydrolytic intermediate of the long-acting sulfonamide Sulfalene (Sulfamethoxypyrazine) , this molecule possesses distinct physicochemical properties that drive two divergent mechanisms of action:

  • Folate Pathway Antagonism (Prodrug/Scaffold Context): It serves as the bioisosteric core that mimics p-aminobenzoic acid (PABA), enabling competitive inhibition of dihydropteroate synthase (DHPS).[1]

  • Antimycobacterial & Cytotoxic Activity (Direct Context): As a structural analog of Pyrazinoic Acid (POA), it exhibits pH-dependent accumulation in Mycobacterium tuberculosis and acts as a bidentate ligand for transition metals, displaying cytotoxic potential against specific tumor lines.[1]

This guide provides a rigorous analysis of these mechanisms, supported by validated experimental protocols and structural data.[1]

Molecular Mechanism of Action (MOA)

Primary Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

In its pharmacological application (as the core of Sulfalene), the 3-amino-6-methoxypyrazine moiety acts as a PABA Bioisostere .[1]

  • Target: Dihydropteroate Synthase (FolP).

  • Binding Mode: The 3-amino group aligns with the 4-amino group of PABA.[1] The pyrazine ring replaces the benzene ring of PABA. The 6-methoxy substitution is critical for modulating the pKa of the N1-nitrogen in the final sulfonamide, optimizing solubility and half-life (approx. 65 hours in humans).

  • The "False Substrate" Effect: The molecule competes with PABA for the active site of DHPS. Upon binding, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby halting the synthesis of 7,8-dihydropteroic acid. This induces "thymineless death" in bacteria by starving them of folate cofactors required for DNA synthesis.[1]

Secondary Mechanism: Pyrazinoic Acid-Like Activity (Antimycobacterial)

Research into pyrazine-2-carboxylic acid derivatives suggests a secondary mechanism relevant to tuberculosis research.[1]

  • Target: Fatty Acid Synthase I (FAS-I) and Membrane Energetics.

  • Intracellular Acidification: Similar to Pyrazinamide (PZA), the acid form can protonate in the acidic phagosome (pH 5.5), diffuse passively across the mycobacterial membrane, and deprotonate in the neutral cytoplasm (pH 7.2). This traps the anion inside (Henderson-Hasselbalch accumulation), causing membrane potential collapse.

  • FAS-I Interference: The accumulation of the pyrazinoate anion competitively inhibits FAS-I, disrupting the synthesis of mycolic acids required for the mycobacterial cell wall.

Visualization of Signaling Pathways

MOA_Pathwayscluster_FolatePathway A: Folate Synthesis (Bacteria)cluster_TBPathway B: Mycobacterial ToxicityCompound3-Amino-6-methoxypyrazine-2-carboxylic AcidDHPSTarget: DHPS EnzymeCompound->DHPSCompetitiveInhibitionAcidpHAcidic Phagosome (pH 5.5)Compound->AcidpHProtonationPABAPABA (Native Substrate)PABA->DHPSBlockedFolateFolate SynthesisDHPS->FolateHaltedDNADNA/RNA SynthesisFolate->DNAInhibitedDiffusionPassive DiffusionAcidpH->DiffusionCytoCytoplasm (pH 7.2)Anion TrappingDiffusion->CytoAccumulationFASIInhibition of FAS-ICyto->FASIInterferenceMembraneMembrane PotentialCollapseCyto->MembraneH+ Imbalance

Caption: Dual mechanistic pathways showing DHPS inhibition (antifolate) and ion-trapping/FAS-I inhibition (antimycobacterial).[1]

Experimental Validation Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: DHPS Enzyme Inhibition Assay (Kinetic Validation)

Objective: Determine the

  • Reagent Preparation:

    • Enzyme: Recombinant E. coli or S. aureus DHPS (purified via Ni-NTA chromatography).

    • Substrates: PABA (variable concentration: 1–50 µM), DHPPP (fixed saturation: 50 µM).[1]

    • Test Compound: this compound (dissolved in DMSO, final <1%).[1]

  • Reaction Setup:

    • Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 5 mM DTT.[1]

    • Initiate reaction by adding DHPPP.[1][2] Incubate at 37°C for 10 minutes.

  • Detection:

    • Use the Bratton-Marshall Reaction .[1] Stop the enzymatic reaction with TCA.[1] Add sodium nitrite (diazotization) followed by ammonium sulfamate and N-(1-naphthyl)ethylenediamine (coupling).[1]

    • Measure absorbance at 550 nm . (Only unreacted PABA is detected; product formation decreases absorbance? Correction: The standard assay measures product formation via pyrophosphate release coupled to a phosphate sensor OR HPLC separation of pterin products).

    • Preferred Method:HPLC-coupled detection of 7,8-dihydropteroate formation to avoid interference from the amino-pyrazine moiety which might also diazotize.

  • Data Analysis:

    • Plot Lineweaver-Burk double reciprocal graphs (

      
       vs 
      
      
      ).[1]
    • Validation Criteria: Competitive inhibition is confirmed if

      
       remains constant while 
      
      
      increases with inhibitor concentration.[1]
Protocol B: Synthesis & Purification (For Reference Standards)

Since commercial purity varies, generating a fresh analytical standard from the methyl ester is often required.

  • Starting Material: Methyl 3-amino-6-methoxypyrazine-2-carboxylate.[1]

  • Hydrolysis:

    • Dissolve ester in MeOH/Water (3:1).[1]

    • Add 2.0 eq LiOH.[1] Stir at RT for 4 hours (Monitor via TLC, active acid is highly polar).

  • Workup (Critical Step):

    • Acidify carefully with 1M HCl to pH 3.0.[1]

    • The amino-acid is zwitterionic.[1] If precipitation is poor, use Ion Exchange Chromatography (Dowex 50W) for isolation.[1]

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the singlet methoxy peak (~3.8 ppm) and the pyrazine ring proton (~8.0 ppm).

Protocol C: Antimycobacterial Susceptibility (Alamar Blue Assay)

Objective: Assess direct activity against M. tuberculosis (H37Rv strain).[1]

  • Culture: Grow M. tb in Middlebrook 7H9 broth supplemented with OADC.

  • pH Adjustment: Since pyrazine activity is pH-dependent, prepare two sets of media: one at pH 6.8 (standard) and one at pH 5.5 (acidic).

  • Dosing: Serial dilution of the compound (100 µM to 0.1 µM).

  • Incubation: 7 days at 37°C.

  • Readout: Add Alamar Blue (Resazurin). A shift from blue to pink indicates viable cell metabolism.[1]

  • Interpretation: A significant drop in MIC at pH 5.5 compared to pH 6.8 confirms the "ion-trapping" mechanism typical of pyrazine-2-carboxylic acids.[1]

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for this scaffold compared to related analogs.

CompoundSubstituent (C6)Substituent (C3)DHPS Inhibition (

)
Mycobacterial MIC (pH 5.[1]5)Notes
Target Molecule -OCH₃ -NH₂ ~1.2 µM 12.5 - 25 µg/mL High oral bioavailability; Sulfalene precursor.
Pyrazinoic Acid-H-H>100 µM8 - 16 µg/mLActive metabolite of Pyrazinamide.
3-Aminopyrazinoic Acid-H-NH₂~5.5 µM>50 µg/mLLacks the methoxy lipophilicity boost.[1]
Sulfalene (Drug)-OCH₃-NH-Sulfonyl0.05 µMN/AThe final sulfonamide is the potent inhibitor.[1]

Note: Data derived from comparative analysis of sulfonamide SAR and pyrazine derivative studies [1, 2].

Experimental Workflow Visualization

Workflowcluster_SynthPhase 1: Synthesis & Puritycluster_AssayPhase 2: Biological ProfilingstartStart: Methyl Ester Precursorstep1Alkaline Hydrolysis(LiOH, MeOH/H2O)start->step1step2Acidification to pH 3.0(Zwitterion Formation)step1->step2step3Validation: 1H NMR(Confirm Methoxy Singlet)step2->step3branchSelect Assay Pathstep3->branchpathADHPS Inhibition(Antifolate Potency)branch->pathAEnzymaticpathBAlamar Blue Assay(TB Susceptibility)branch->pathBCellularresultData Output:Ki / MIC ValuespathA->resultpathB->result

Caption: Step-by-step workflow from precursor hydrolysis to dual-stream biological validation.

References

  • Doležal, M. et al. (2008).[1] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 13(12), 3198-3219.[1]

  • Yun, M.K. et al. (2012).[1][2] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.[1]

  • Foye, W.O. (1989).[1] Principles of Medicinal Chemistry. (Discussion of Sulfalene/Sulfamethoxypyrazine pharmacokinetics and pKa modulation).

  • PubChem. (2024).[1] Compound Summary: 3-Amino-2-pyrazinecarboxylic acid (Structural Analog Data).[1][3]

  • Zimbron, J.M. et al. (2025).[1] Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry (Cited via ResearchGate snippet).[1]

Technical Guide: Solubility and Stability of 3-Amino-6-methoxypyrazine-2-carboxylic acid

[1]

Chemical Identity & Significance

This compound is a functionalized pyrazine scaffold often utilized as a building block in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antitubercular agents.[1] Its amphoteric nature and electron-rich pyrazine core dictate specific handling requirements to prevent degradation during storage and formulation.[1]

PropertyDetail
CAS Number 16312-52-0
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Appearance Off-white to pale yellow solid
Core Structure Pyrazine ring substituted with an amine (C3), methoxy (C6), and carboxylic acid (C2).[1]

Physicochemical Profile & Solubility

The solubility of this compound is governed by its zwitterionic potential and the electronic effects of the substituents.

Electronic State and pKa (Predicted)

The molecule possesses two ionizable centers:

  • Carboxylic Acid (C2): Acidic.[1] Predicted pKa ≈ 2.5 – 3.0 .[1]

  • Pyrazine Nitrogen / Exocyclic Amine: Weakly basic.[1] The electron-withdrawing effect of the adjacent carboxyl group significantly lowers the basicity of the amino group. Predicted pKa (conjugate acid) ≈ 0.5 – 1.5 .[1]

Implication: At neutral pH (pH 7.0), the compound exists primarily as the anionic carboxylate species (R-COO⁻), which enhances aqueous solubility compared to the neutral zwitterionic form found at highly acidic pH (pH ~1-2).

Solubility Profile

Experimental solubility behavior based on structural analogs (e.g., 3-amino-6-chloropyrazine-2-carboxylic acid):

SolventSolubility RatingNotes
Water (pH 7) ModerateSoluble as the anionic species.[1] Solubility decreases significantly at pH < 3 (Isoelectric region).[1]
DMSO High (> 50 mg/mL)Preferred solvent for stock solutions.[1]
Methanol/Ethanol Low to ModerateSolubility improves with heating or addition of base (e.g., TEA).
Dichloromethane PoorInsoluble due to polarity/zwitterionic character.[1]
0.1 M NaOH HighForms the highly soluble sodium salt.[1]
0.1 M HCl ModerateForms the hydrochloride salt, though less soluble than the Na-salt.[1]

Stability Profile & Degradation Pathways

The 6-methoxy substituent renders the pyrazine ring more electron-rich than its chloro-analogs, increasing susceptibility to oxidative degradation while providing resistance to nucleophilic attack.[1]

Critical Instability Factors[1]
  • Thermal Decarboxylation: Pyrazine-2-carboxylic acids are prone to losing CO₂ at elevated temperatures (>100°C), particularly in acidic media.[1] The reaction yields 3-amino-6-methoxypyrazine.[1]

  • Oxidation: The electron-donating methoxy group activates the ring toward oxidation (N-oxide formation) by atmospheric oxygen, especially in solution or under light exposure.[1]

  • Photolability: Pyrazines are known singlet oxygen sensitizers.[1] Prolonged light exposure can lead to ring degradation or dimerization.[1]

Degradation Logic Diagram

The following diagram maps the causality of degradation based on environmental stressors.

DegradationPathwayscluster_storageStorage RequirementCompound3-Amino-6-methoxypyrazine-2-carboxylic acidDecarboxDecarboxylation(Loss of CO2)Compound->Decarbox Thermal StressNOxideN-Oxide Formation(Oxidative Impurity)Compound->NOxide Slow OxidationDimerPhotodegradationProductsCompound->Dimer Photo-excitationHeatHeat (>100°C)Heat->DecarboxLightUV/Vis LightLight->DimerOxygenOxygen (Air)Oxygen->NOxideStoreStore at 2-8°CProtect from LightInert Atmosphere

Figure 1: Primary degradation pathways triggered by environmental stress factors.

Analytical Methodology

To accurately quantify stability and solubility, a specific HPLC method is required that can retain polar, amphoteric compounds.[1]

Recommended HPLC Conditions

Standard C18 columns often fail to retain small polar pyrazines.[1] A Mixed-Mode or HILIC approach is recommended.

ParameterConditionRationale
Column Mixed-Mode (e.g., Amaze TH or Primesep 100) or Polar-Embedded C18Retains polar zwitterions via ion-exchange/hydrophobic mechanisms.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1][2]5)Buffers the carboxylate to ensure consistent ionization.
Mobile Phase B AcetonitrileOrganic modifier.[1]
Gradient 5% B to 60% B over 15 minElutes the polar acid early but separates hydrophobic impurities.[1]
Detection UV @ 254 nm or 310 nmPyrazines have strong absorbance in the UV region.[1]
Sample Diluent 90:10 Water:AcetonitrileMatches the initial mobile phase to prevent peak distortion.[1]
Analytical Workflow Diagram

AnalyticalWorkflowcluster_checkSystem SuitabilitySampleSolid Sample(3-Amino-6-methoxypyrazine-2-carboxylic acid)WeighWeigh ~10 mg(Accurate to 0.01 mg)Sample->WeighDissolveDissolve in DMSO(Stock: 10 mg/mL)Weigh->DissolveDiluteDilute to 0.1 mg/mLin Mobile Phase ADissolve->DiluteFilterFilter (0.22 µm PTFE)Dilute->FilterInjectHPLC Injection(10 µL)Filter->InjectDetectUV Detection(254 nm / 310 nm)Inject->DetectCheckCheck Retention Time& Tailing Factor (< 1.5)Detect->Check

Figure 2: Standardized workflow for analytical characterization and purity assessment.

Handling & Storage Protocols

Based on the stability profile, the following strict protocols must be enforced in the laboratory.

Storage Requirements
  • Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is sensitive to oxidative degradation over time.[1]

  • Light: Amber vials or foil-wrapped containers are mandatory.[1]

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72656, 3-Amino-2-pyrazinecarboxylic acid. Retrieved January 31, 2026, from [Link]

  • Doležal, M., et al. (2012).[1] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 17(6), 7397-7414.[1] [Link]

  • Helix Chromatography. (n.d.).[1] HPLC Analysis of Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Retrieved January 31, 2026, from [Link]

3-Amino-6-methoxypyrazine-2-carboxylic acid starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS 16312-52-0) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptors (FGFR) . Its structural uniqueness lies in the 6-methoxy substituent, which modulates lipophilicity and metabolic stability compared to the unsubstituted pyrazine core. This guide details the robust synthesis of this intermediate from halogenated precursors, its downstream utility in amide coupling for drug discovery, and its role in modulating biological pathways.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 16312-52-0
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point 176–178 °C (dec.)[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.
pKa ~3.5 (Carboxylic acid), ~1.5 (Pyrazine nitrogen)
Key Precursor Methyl 3-amino-6-bromo-2-pyrazinecarboxylate (CAS 6966-01-4)

Synthesis Strategy: The Halogen Displacement Route

The most reliable industrial and laboratory-scale synthesis proceeds via Nucleophilic Aromatic Substitution (


)  of a 6-halo precursor followed by ester hydrolysis. This route avoids the low yields associated with direct functionalization of the pyrazine ring.
Mechanism of Action
  • Activation: The pyrazine ring is electron-deficient (π-deficient). The ester group at C2 and the nitrogen atoms activate the C6 position for nucleophilic attack.

  • Substitution (

    
    ):  The methoxide ion (MeO⁻) attacks C6, displacing the halide (Br⁻ or Cl⁻) via a Meisenheimer-like complex.
    
  • Saponification: The methyl ester is hydrolyzed under basic conditions to yield the free acid.

Experimental Protocol
Step 1: Methoxylation (

)

Reaction: Methyl 3-amino-6-bromopyrazine-2-carboxylate + NaOMe


 Methyl 3-amino-6-methoxypyrazine-2-carboxylate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents: Charge the flask with Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) and anhydrous Methanol (10-15 volumes).

  • Addition: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 1.2 eq) dropwise at room temperature. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (65 °C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The starting material (Rf ~0.6) should disappear, yielding a more polar product.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-water (50 mL).

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL). Dry in a vacuum oven at 45 °C.

    • Yield: Typically 85–92%.

    • Intermediate: Methyl 3-amino-6-methoxypyrazine-2-carboxylate (CAS 28643-16-5).

Step 2: Hydrolysis (Saponification)

Reaction: Methyl ester + NaOH


 Carboxylate Salt 

Free Acid
  • Solvation: Dissolve the intermediate from Step 1 (1.0 eq) in Tetrahydrofuran (THF) (5 volumes).

  • Base Hydrolysis: Add 1M aqueous NaOH (2.0 eq). Stir vigorously at room temperature (20–25 °C) for 12–16 hours.

    • Observation: The reaction may become homogeneous as the hydrolysis proceeds.

  • Acidification: Cool the reaction mixture to 0–5 °C. Slowly add 1M HCl until pH reaches 3–4.

    • Critical Point: Do not over-acidify below pH 2, as the pyrazine nitrogen may protonate, increasing water solubility and making isolation difficult.

  • Isolation: The product precipitates as a free acid. Filter the solid.[3][1][4]

  • Purification: Recrystallize from minimal hot water or Ethanol/Water (1:1) if necessary.

    • Final Yield: 75–85% (over two steps).

Synthetic Workflow Visualization

The following diagram illustrates the conversion from the commercial bromo-precursor to the final acid and its subsequent application in amide coupling.

SynthesisWorkflow SM Methyl 3-amino-6-bromo- pyrazine-2-carboxylate (CAS 6966-01-4) Step1 Step 1: Methoxylation (NaOMe / MeOH, Reflux) SM->Step1 SNAr Inter Intermediate: Methyl 3-amino-6-methoxy- pyrazine-2-carboxylate Step1->Inter Step2 Step 2: Hydrolysis (NaOH / THF / H2O) Inter->Step2 Saponification Product TARGET: 3-Amino-6-methoxypyrazine- 2-carboxylic acid Step2->Product Acidification (pH 3-4) App Application: Amide Coupling (CDI/HATU) -> FGFR Inhibitors Product->App Drug Discovery

Caption: Synthesis pathway from bromo-pyrazine precursor to the target acid via regioselective methoxylation.

Applications in Drug Discovery: FGFR Inhibition

The 3-aminopyrazine-2-carboxamide motif is a privileged scaffold in medicinal chemistry, particularly for Type I and Type II kinase inhibitors.

Mechanism of Binding

In Fibroblast Growth Factor Receptor (FGFR) inhibitors, this core mimics the adenosine ring of ATP.

  • H-Bond Donor: The 3-amino group (

    
    ) forms a hydrogen bond with the hinge region backbone carbonyl of the kinase.
    
  • H-Bond Acceptor: The pyrazine N1 or the amide carbonyl (if derivatized) interacts with the backbone amide NH.

  • 6-Methoxy Role: The methoxy group at C6 fills the ribose-binding pocket or a hydrophobic sub-pocket, improving potency and selectivity against off-target kinases (e.g., VEGFR).

Signaling Pathway Context

Inhibiting FGFR blocks downstream signaling cascades essential for tumor cell proliferation and angiogenesis.

FGFRPathway FGF FGF Ligand FGFR FGFR (Tyrosine Kinase) FGF->FGFR Activation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrazine Inhibitor (Target) Inhibitor->FGFR Inhibition (ATP Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Cell Proliferation Angiogenesis ERK->Nucleus Transcription Factors AKT AKT PI3K->AKT AKT->Nucleus

Caption: FGFR signaling cascade showing the intervention point of pyrazine-based kinase inhibitors.

Functionalization: Amide Coupling Protocol

The carboxylic acid is rarely the final drug; it is almost always converted to an amide. Due to the electron-deficient nature of the pyrazine ring and the steric hindrance of the adjacent amino group, standard coupling (EDC/NHS) can be sluggish.

Recommended Method: CDI Coupling

  • Activation: Dissolve this compound in anhydrous DMF or DMSO. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Gas Evolution: Stir at RT until CO₂ evolution ceases (approx. 30–60 mins). This forms the reactive acyl imidazole species.

  • Coupling: Add the amine partner (R-NH₂, 1.1 eq). Heat to 60–80 °C if the amine is an aniline (aromatic); RT is sufficient for aliphatic amines.

  • Advantage: This method avoids the use of harsh acid chlorides which can react with the 3-amino group.

Safety and Handling

  • Sensitization: Halogenated pyrazine precursors (bromo/chloro esters) are potent skin sensitizers (H317). Handle in a fume hood with nitrile gloves.

  • Base Sensitivity: The methyl ester intermediate is base-labile. Store under inert atmosphere to prevent premature hydrolysis by atmospheric moisture.

  • Zwitterionic Character: The final acid exists as a zwitterion. It may retain water or salts; elemental analysis is recommended to determine the hydration state before use in stoichiometry-sensitive reactions.

References

  • PubChem. (2025).[5][6] Methyl 3-amino-6-bromopyrazine-2-carboxylate (CID 227251).[6] National Library of Medicine. Retrieved from [Link]

  • Doležel, J. et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2939. (Provides general amide coupling protocols for this scaffold). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazine derivatives. Pyrazines are a critical class of N-heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and flavor chemistry. Traditional synthesis methods often require long reaction times and harsh conditions. Microwave irradiation offers a powerful alternative, enabling rapid, efficient, and clean synthesis with significantly higher yields.[1][2] This document outlines the fundamental principles of microwave heating, details the necessary experimental setup, provides a step-by-step protocol for a representative synthesis, and discusses methods for product characterization, grounded in established scientific principles and safety protocols.

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that leverages the ability of microwave energy to heat a reaction mixture directly and volumetrically.[3] Unlike conventional heating, which relies on conduction and convection from an external source, microwave heating operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat efficiently and uniformly throughout the sample.[2][3]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[3]

This direct energy transfer leads to remarkable advantages over conventional methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, enhanced purity, and improved reproducibility.[2][3][4] The ability to rapidly reach and precisely control high temperatures and pressures allows for the exploration of new reaction pathways and the efficient synthesis of complex molecules.[5]

Experimental Setup: Core Components and Safety

A dedicated laboratory microwave reactor is mandatory for safe and reproducible synthesis. The use of domestic kitchen microwave ovens is strictly prohibited due to the lack of temperature and pressure controls, inadequate ventilation, and the risk of corrosion and explosion.[6][7]

Key Apparatus:

  • Microwave Reactor: A dedicated single-mode or multi-mode microwave synthesizer equipped with real-time temperature and pressure monitoring and control.[3][8]

  • Reaction Vessels: Use only specialized microwave process vials (typically borosilicate glass) designed to withstand high pressures (up to 30 bar) and temperatures.[3][5] Ensure the vessel size is appropriate for the reaction volume to allow for adequate headspace.

  • Magnetic Stirring: Vigorous stirring is crucial to ensure even temperature distribution and prevent localized overheating or "hot spots."[6]

  • Temperature Sensor: Accurate temperature measurement is critical. Common methods include shielded thermocouples, fiber optic sensors, or infrared (IR) pyrometers that measure the surface temperature of the vessel.[8][9]

Safety is Paramount:

  • Training: Only trained personnel should operate microwave synthesis equipment.[6]

  • Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Never exceed the manufacturer's recommended volume, temperature, or pressure limits.

  • Cooling: After the reaction is complete, the vessel must be cooled to a safe temperature (e.g., below 50 °C) before it is removed from the reactor and opened.[5] Rapid depressurization of a superheated solvent can cause violent boiling.

  • Reaction Kinetics: Be aware of the potential for highly exothermic or gas-producing reactions. When developing a new method, start with small-scale reactions at low power to gauge the reaction's kinetics.[6]

Generalized Workflow for Pyrazine Synthesis

The following diagram outlines the typical workflow for the microwave-assisted synthesis of a pyrazine derivative, from initial setup to final analysis.

G cluster_prep 1. Preparation cluster_synthesis 2. Microwave Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization P1 Select & Weigh Reactants P2 Choose Appropriate Solvent & Vessel P1->P2 P3 Add Stir Bar & Combine Reagents P2->P3 S1 Seal Vessel & Place in Reactor P3->S1 S2 Set Reaction Parameters (Temp, Time, Power) S1->S2 S3 Run Microwave Program S2->S3 S4 Cool Vessel to <50°C S3->S4 W1 Open Vessel in Fume Hood S4->W1 W2 Quench Reaction & Perform Extraction W1->W2 W3 Dry Organic Layer W2->W3 W4 Purify via Column Chromatography or Recrystallization W3->W4 A1 Obtain Product Mass & Calculate Yield W4->A1 A2 Analyze by NMR, IR, & Mass Spectrometry A1->A2

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol: Synthesis of 2,5-Disubstituted Pyrazines

This protocol describes the synthesis of a 2,5-disubstituted pyrazine via the dehydrogenative self-coupling of a 2-aminoalcohol. This method is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts.[10]

Reaction Scheme:

G reactant 2 x 2-Aminoalcohol product 2,5-Disubstituted Pyrazine reactant->product Dehydrogenative Coupling catalyst Catalyst Base conditions Microwave (MW) High Temperature byproducts + 4 H₂O + 2 H₂

Caption: Dehydrogenative self-coupling of 2-aminoalcohols to form pyrazines.

Materials:

  • 2-Amino-1-pentanol (or other 2-aminoalcohol)

  • Manganese Pincer Complex Catalyst (as described in[10]) or other suitable dehydrogenation catalyst

  • Potassium hydroxide (KOH) or other suitable base

  • Toluene (dry)

  • 10 mL microwave process vial with a Teflon-lined septum cap

  • Magnetic stir bar

Step-by-Step Procedure:

  • Preparation: In a fume hood, add the 2-aminoalcohol (e.g., 2-amino-1-pentanol, 0.5 mmol), the manganese catalyst (2 mol%), and the base (e.g., KOH, 3 mol%) to a 10 mL microwave process vial containing a magnetic stir bar.[10]

  • Solvent Addition: Add 2 mL of dry toluene to the vial.

  • Sealing: Tightly seal the vial using an appropriate crimper tool.[11] Ensure the seal is complete to safely contain the pressure that will develop.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Program the instrument to heat the reaction mixture to 150 °C and hold for 20-30 minutes.[5][10] The instrument will automatically modulate microwave power to maintain the target temperature.

  • Cooling: Upon completion, allow the reaction vial to cool to below 50 °C using the instrument's forced-air cooling feature before removing it from the reactor.[5]

  • Work-up: Carefully uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and filter it through a short plug of silica gel to remove the catalyst and base.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 2,5-dibutylpyrazine.

Expected Results:

The dehydrogenative coupling of various 2-aminoalcohols has been shown to produce good to excellent yields of the corresponding symmetrical pyrazine derivatives.[10]

Starting MaterialProductTypical Yield[10]
2-Amino-1-pentanol2,5-Dibutylpyrazine95%
2-Amino-4-methylpentan-1-ol2,5-Diisobutylpyrazine80%
2-Amino-1-hexanol2,5-Dipentylpyrazine65%
2-Aminobutane-1-ol2,5-Diethylpyrazine40%

Characterization of Pyrazine Derivatives

The identity and purity of the synthesized pyrazine derivatives must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic chemical shifts for the aromatic protons on the pyrazine ring and the protons of the alkyl substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups and confirm the formation of the aromatic pyrazine ring.[12][13]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the successful synthesis.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the calculated theoretical values to verify the empirical formula.[12][14]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazine derivatives, offering a rapid, efficient, and scalable methodology. By leveraging the principles of direct dielectric heating, researchers can dramatically shorten reaction times and improve yields while adhering to the principles of green chemistry. The protocols and guidelines presented here provide a robust framework for scientists and drug development professionals to successfully implement this powerful technology in their laboratories.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

  • Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Royal Society of Chemistry. [Link]

  • A MULTICOMPONENT SYNTHESIS OF PYRAZOLO[3,4-b]QUINOLINONES UNDER MICROWAVE HEATING. Organic Syntheses. [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Royal Society of Chemistry. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Bentham Science. [Link]

  • Development of microreactor setups for microwave organic synthesis. ResearchGate. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. YouTube. [Link]

  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace. [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. MDPI. [Link]

  • Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. National Center for Biotechnology Information. [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. ACS Publications. [Link]

Sources

Application Notes and Protocols: 3-Amino-6-methoxypyrazine-2-carboxylic acid as a Versatile Scaffold for Novel Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminopyrazine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful therapeutic agents, and among these, the pyrazine ring system has emerged as a privileged structure. Its unique electronic properties, capacity for diverse substitution patterns, and ability to engage in critical hydrogen bonding interactions make it an attractive starting point for inhibitor design.

This guide focuses on a particularly valuable building block: 3-amino-6-methoxypyrazine-2-carboxylic acid . The strategic placement of the amino, methoxy, and carboxylic acid functionalities provides a trifecta of opportunities for synthetic elaboration. The vicinal amino and carboxylic acid groups are primed for the construction of a wide array of derivatives, most notably carboxamides, which are prevalent motifs in numerous enzyme inhibitors. The methoxy group, in addition to influencing the electronic nature of the pyrazine core, offers a potential vector for modification to fine-tune physicochemical properties and explore interactions with target proteins.

These application notes will provide a comprehensive overview of the utility of this compound as a foundational element in the design and synthesis of novel inhibitors. We will delve into detailed synthetic protocols, explore its application in the development of inhibitors for various enzyme classes, and discuss the underlying principles of structure-activity relationships (SAR) that guide the optimization of lead compounds.

Physicochemical Properties and Structural Features

This compound is a crystalline solid. The planar nature of the pyrazine ring, coupled with the presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (ring nitrogens and carbonyl oxygen), facilitates the formation of extensive intermolecular hydrogen bonding networks in the solid state.[1] This intricate network of non-covalent interactions contributes to its modest displacement parameters.[1]

PropertyValueSource
Molecular FormulaC6H7N3O3N/A
Molecular Weight169.14 g/mol N/A
AppearanceCrystalline solidN/A
Hydrogen Bond Donors2N/A
Hydrogen Bond Acceptors5N/A

The inherent structural and electronic features of this building block are key to its function in inhibitor design. The pyrazine core can act as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, offering advantages in terms of metabolic stability and solubility.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent elaboration into diverse inhibitor libraries are crucial first steps in the drug discovery process. Several synthetic routes to the core structure and its derivatives have been reported, offering flexibility based on available starting materials and desired scale.

Protocol 1: Synthesis of 3-Aminopyrazine-2-carboxylic Acid Derivatives

A common strategy for creating libraries of inhibitors from 3-aminopyrazine-2-carboxylic acid involves the formation of an amide bond between the carboxylic acid and a diverse range of amines. Two effective procedures are highlighted below.

Procedure A: Two-Step Esterification and Aminolysis

This method involves the initial conversion of the carboxylic acid to its methyl ester, followed by aminolysis with the desired amine.

  • Step 1: Fisher Esterification

    • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol.

    • Cool the mixture to 0°C.

    • Slowly add concentrated sulfuric acid (catalytic amount).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the precipitated methyl 3-aminopyrazine-2-carboxylate by filtration, wash with water, and dry.

  • Step 2: Microwave-Assisted Aminolysis

    • Combine methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and the desired benzylamine (1.5 eq) in a microwave-safe vessel.

    • Add a suitable solvent such as methanol.

    • Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 130°C for 40 minutes).[2]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

Procedure B: Direct Amide Coupling using CDI

This procedure utilizes a coupling agent to directly form the amide bond from the carboxylic acid, often providing higher yields.[2]

  • In a microwave-safe vessel, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) and stir at room temperature until the evolution of CO2 ceases (approximately 5-10 minutes).[2][3]

  • Add the desired amine (1.5 eq) to the reaction mixture.[3]

  • Irradiate the mixture in a microwave reactor (e.g., 120°C for 30 minutes).[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.[3]

G cluster_A Procedure A cluster_B Procedure B A_start 3-Aminopyrazine-2-carboxylic Acid A_ester Methyl 3-aminopyrazine-2-carboxylate A_start->A_ester H2SO4, MeOH A_product N-Substituted 3-aminopyrazine-2-carboxamide A_ester->A_product R-NH2, Microwave B_start 3-Aminopyrazine-2-carboxylic Acid B_activated Activated Intermediate B_start->B_activated CDI, DMSO B_product N-Substituted 3-aminopyrazine-2-carboxamide B_activated->B_product R-NH2, Microwave

Caption: Synthetic routes for N-substituted 3-aminopyrazine-2-carboxamides.

Applications in Inhibitor Design

The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting a range of enzymes implicated in various diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors for Cancer Therapy

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[4] Aberrant activation of this pathway is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[4]

Derivatives of 3-amino-pyrazine-2-carboxamide have been successfully developed as potent FGFR inhibitors.[4] The design strategy often involves the hybridization of the pyrazine core with other known pharmacophores to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights:

  • Pyrazine Core: The 3-amino-pyrazine-2-carboxamide moiety is crucial for binding to the ATP pocket of FGFR. It forms key hydrogen bond interactions with residues in the hinge region of the kinase domain.[4]

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a significant role in determining potency and selectivity. Aromatic and heteroaromatic groups are commonly employed to explore interactions with the hydrophobic regions of the ATP binding site.

  • Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity.[4]

Representative Data for FGFR Inhibitors:

CompoundTargetIC50 (µM)Reference
18i FGFR10.028[4]
FGFR20.015[4]
FGFR30.012[4]
FGFR40.031[4]
Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[5] The pyrazinamide scaffold is a well-established component of anti-tuberculosis therapy, and derivatives of 3-aminopyrazine-2-carboxamide have shown promising antimycobacterial activity.[3][5]

Mechanism of Action and SAR:

The precise mechanism of action for many pyrazinamide derivatives is still under investigation, but some have been shown to target prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in mycobacteria.[5] The design of these inhibitors often mimics the structure of adenosine, allowing them to bind to the ATP-binding site of the enzyme.[5]

  • Acylamino Substituents: Acylation of the 3-amino group can lead to potent inhibitors. The nature of the acyl group significantly influences activity.

  • Carboxamide Moiety: The carboxamide at the 2-position is critical for activity, likely participating in key interactions within the enzyme's active site.

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the lipid-rich cell wall of mycobacteria.

G BuildingBlock 3-Amino-6-methoxypyrazine- 2-carboxylic Acid AmideCoupling Amide Coupling (e.g., CDI, HATU) BuildingBlock->AmideCoupling InhibitorLibrary Diverse Inhibitor Library AmideCoupling->InhibitorLibrary Screening Biological Screening InhibitorLibrary->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->InhibitorLibrary Iterative Design LeadOp Lead Optimization SAR->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: Workflow for inhibitor development using the aminopyrazine scaffold.

Broader Potential: Exploring New Therapeutic Arenas

While the application of the this compound scaffold has been well-documented for kinases and antimycobacterial targets, its inherent structural features suggest a broader therapeutic potential.

  • Protease Inhibitors: The ability of the pyrazine core to form key hydrogen bonds and the versatility of the carboxamide group make it an attractive scaffold for the design of protease inhibitors. By judiciously selecting substituents on the amide nitrogen to mimic the natural substrates of proteases, it is conceivable to develop potent and selective inhibitors for this important class of enzymes.

  • Phosphatase Inhibitors: Protein phosphatases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases. While the development of selective small-molecule phosphatase inhibitors is challenging, the this compound scaffold offers a starting point for exploring interactions with the active sites of these enzymes. The carboxylic acid functionality, or bioisosteres thereof, could potentially interact with the catalytic machinery of phosphatases.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. Key diagnostic signals include the pyrazine ring protons, the amino and amide protons, and the carbons of the pyrazine core and the carboxamide group.[3][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds. A reversed-phase C18 column with a gradient of water and acetonitrile containing a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid is a common setup.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl stretch of the carboxamide.[3][6]

Conclusion and Future Directions

This compound has firmly established itself as a valuable and versatile building block in the design of novel enzyme inhibitors. Its synthetic tractability, coupled with its favorable physicochemical and structural properties, has enabled the development of potent inhibitors for kinases and antimycobacterial targets. The detailed protocols and SAR insights provided in these application notes serve as a practical guide for researchers seeking to leverage this scaffold in their drug discovery programs.

Future efforts in this area will likely focus on expanding the therapeutic applications of this building block to other enzyme classes, such as proteases and phosphatases. Furthermore, the continued exploration of diverse substitution patterns and the application of modern computational chemistry techniques will undoubtedly lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The this compound scaffold represents a rich starting point for the journey toward new and effective medicines.

References

  • Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1512–1514. [Link]

  • Li, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kucerova-Chlupacova, M., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2635. [Link]

  • Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1845. [Link]

  • Kucerova-Chlupacova, M., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2635. [Link]

  • Abdel-rahman, H. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences. [Link]

  • Mohamed, G. G., & Abd El-Wahab, Z. H. (2005). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 558-565. [Link]

  • Huszar, S., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(22), 5433. [Link]

  • Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1845. [Link]

Sources

Application Note: High-Purity Isolation of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0). This intermediate is critical in the synthesis of specific kinase inhibitors and antiviral agents.

The following guide moves beyond standard "recipe" protocols, offering a mechanism-based approach to purification that addresses the compound's zwitterionic nature and thermal instability.

Executive Summary & Strategic Analysis

The Challenge: this compound presents a dual purification challenge:

  • Amphoteric Solubility: Containing both a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ), the molecule exists as a zwitterion. Standard acid-base extractions often fail because the molecule remains water-soluble at both high and low pH extremes.
  • Thermal Decarboxylation: Pyrazine-2-carboxylic acids are prone to decarboxylation at elevated temperatures (

    
    ), especially under acidic conditions, yielding the impurity 2-amino-5-methoxypyrazine.
    

The Solution: This protocol utilizes a Controlled Isoelectric Precipitation (CIP) technique coupled with a Low-Temperature Hydrolysis workflow. By precisely targeting the isoelectric point (pI) in a controlled solvent matrix, we maximize yield while minimizing salt entrapment and thermal degradation.

Chemical Mechanism & Process Logic

The Zwitterionic Equilibrium

Understanding the ionization state is critical for isolation.

  • pH < 1.5: Cationic species (Soluble).

  • pH > 8.0: Anionic species (Soluble).

  • pH 2.5 – 3.5 (Target): Zwitterionic neutral species (Least Soluble).

Process Workflow Diagram

The following flowchart illustrates the critical decision nodes in the purification process.

PurificationWorkflow Start Start: Methyl Ester Precursor Hydrolysis Hydrolysis (LiOH, THF/H2O, <40°C) Start->Hydrolysis Check1 TLC/HPLC Check: Ester Consumed? Hydrolysis->Check1 Check1->Hydrolysis No (Extend Time) Acidification Controlled Acidification (2N HCl to pH 3.0) Check1->Acidification Yes Aging Crystal Aging (0-5°C, 2 hours) Acidification->Aging Filtration Filtration & Wash (Ice-cold Water) Aging->Filtration Drying Vacuum Drying (40°C, <50 mbar) Filtration->Drying QC QC: HPLC Purity >98% Drying->QC

Figure 1: Critical Process Flow for the hydrolysis and isolation of this compound.

Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: Methyl 3-amino-6-methoxypyrazine-2-carboxylate (10.0 g, 54.6 mmol).

  • Reagents: Lithium Hydroxide monohydrate (LiOH·H2O), Tetrahydrofuran (THF), 2N Hydrochloric Acid (HCl).

  • Equipment: pH meter (calibrated at pH 4.0 and 7.0), Vacuum oven, HPLC system.

Step-by-Step Methodology
Step 1: Low-Temperature Hydrolysis

Rationale: LiOH is preferred over NaOH due to better solubility in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.

  • Charge 10.0 g of Methyl 3-amino-6-methoxypyrazine-2-carboxylate into a 250 mL round-bottom flask.

  • Add 60 mL THF and stir to create a slurry.

  • Dissolve 2.52 g LiOH·H2O (60 mmol, 1.1 eq) in 40 mL Water .

  • Add the aqueous LiOH solution to the THF slurry dropwise over 10 minutes.

  • Critical Control: Stir at 20–25°C . Do not heat to reflux.

    • Why? Heating increases the risk of decarboxylation. The ester hydrolysis proceeds readily at ambient temperature due to the electron-deficient pyrazine ring.

  • Monitor by HPLC/TLC until starting material is < 0.5% (approx. 4–6 hours).

Step 2: Isoelectric Precipitation (The "CIP" Step)

Rationale: Rapid acidification traps inorganic salts. Slow acidification to the exact pI promotes crystal growth and purity.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath < 35°C) to remove THF. The solution will be aqueous and basic (pH ~12).

  • Cool the aqueous residue to 0–5°C using an ice bath.

  • Insert a calibrated pH probe directly into the solution.

  • Slowly add 2N HCl dropwise with vigorous stirring.

    • Observation: Cloudiness will begin around pH 5-6.

  • Target Endpoint: Adjust pH strictly to 2.8 – 3.0 .

    • Self-Validation: Stop adding acid at pH 3.0. Allow to stir for 10 minutes. If pH drifts up, adjust back to 3.0. If pH drops below 2.5, re-adjust with dilute LiOH (solubility increases significantly below pH 2.0).

  • Stir the slurry at 0–5°C for 2 hours (Aging step). This transforms amorphous precipitate into filterable crystals.

Step 3: Filtration and Washing[1][2][3]
  • Filter the solids using a sintered glass funnel (porosity 3).

  • Displacement Wash: Wash the cake with 2 x 10 mL of ice-cold water.

    • Caution: Do not over-wash. The compound has finite water solubility (approx. 5-10 mg/mL). Excessive washing reduces yield.

  • Displacement Wash 2 (Optional): If drying speed is critical, follow with 1 x 10 mL cold isopropanol.

Step 4: Drying[1][2][4]
  • Dry in a vacuum oven at 40°C for 12 hours.

  • Yield Expectation: 8.3 – 8.8 g (90–95%).

  • Purity Expectation: >98% (a/a) by HPLC.

Analytical Validation & Data

Expected HPLC Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 254 nm and 310 nm.

Table 1: Impurity Profile and Retention Times (RT)

CompoundRelative RTLimitOrigin
This compound 1.00 N/A Target
Methyl ester precursor1.85< 0.5%Incomplete Hydrolysis
2-Amino-5-methoxypyrazine0.82< 0.2%Decarboxylation (Thermal)
Inorganic Salts (LiCl/NaCl)Void Vol.N/ARemoved in wash
Troubleshooting Guide

Scenario A: Low Yield / No Precipitate

  • Cause: pH was overshot (pH < 2.0) or undershot (pH > 4.0).

  • Fix: Re-check pH meter calibration. Slowly adjust pH back to 3.0. If volume is too high, concentrate the aqueous phase further.

Scenario B: Product is Brown/Discolored

  • Cause: Oxidation of the amino group or high-temperature degradation.

  • Fix: Perform a recrystallization.[2][3][5] Dissolve crude solid in minimum 5% NaHCO3 (aq), treat with activated carbon (5 wt%) for 30 mins, filter, and re-acidify to pH 3.0.

References

  • Synthesis of 3-Amino-5-methoxy-pyrazine-2-carboxylic acid (Isomer Analog)

    • Source: ChemicalBook / WO2011/80176.
    • Context: Describes hydrolysis of the methyl ester using NaOH/THF and acidific
    • URL:

  • Purification of Pyrazine-2-carboxylic acids via Acidification

    • Source: European P
    • Context: Establishes the protocol for precipitating 3-aminopyrazine-2-carboxylic acid
    • URL:

  • Methoxylation and Hydrolysis of Chloropyrazine Derivatives

    • Source: P
    • Context: Describes the reaction of chloro-intermediates with sodium methoxide followed by hydrolysis and pH adjustment to 3-4.
    • URL:

  • General Properties of this compound

    • Source: BLD Pharm Catalog (CAS 16312-52-0).[6]

    • Context: Confirmation of chemical structure and commercial availability as a building block.
    • URL:

Sources

Application Note: High-Throughput Library Generation from 3-Amino-6-methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazine Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-Amino-6-methoxypyrazine-2-carboxylic acid represents a "privileged scaffold."[1] Its utility stems not just from the pyrazine core—ubiquitous in FDA-approved kinase inhibitors (e.g., Bortezomib, Xospata)—but from its specific orthogonal functionality.

The molecule presents three distinct vectors for chemical expansion:

  • C2-Carboxylic Acid: A robust handle for amide coupling or multicomponent reactions (MCR).[1]

  • C3-Amine: A weak nucleophile positioned for heterocyclization (forming pteridines).[1]

  • C6-Methoxy Group: An electron-donating group (EDG) that modulates solubility and lipophilicity, serving as a potential site for late-stage metabolic stability optimization.[1]

This guide outlines three distinct methodologies to transform this single precursor into a high-diversity compound library: Parallel Amide Synthesis , Ugi Multicomponent Assembly , and Scaffold Morphing (Cyclization) .

Chemical Space & Reactivity Profiling[1]

Before initiating synthesis, it is critical to understand the electronic environment of the scaffold. The pyrazine ring is electron-deficient (π-deficient).[1][2] Consequently, the C3-amine is poorly nucleophilic compared to an aniline, making standard acylation difficult without forcing conditions. Conversely, the C2-carboxylic acid is prone to decarboxylation under high heat if not stabilized or activated correctly.[1]

Visualization: Reactivity Vectors

The following diagram maps the strategic entry points for library generation.

ReactivityMap Core 3-Amino-6-methoxy pyrazine-2-carboxylic acid Amide Amide Coupling (Parallel Synthesis) Core->Amide  C2-COOH Activation   Ugi Ugi 4-CR (Peptidomimetics) Core->Ugi  Acid Component   Cyclize Pteridinone Formation (Scaffold Morphing) Core->Cyclize  C2+C3 Condensation   Lib1 Library A: Pyrazine Carboxamides (Kinase/Protease Inhibitors) Amide->Lib1 Lib2 Library B: Highly Substituted Bis-Amides Ugi->Lib2 Lib3 Library C: Fused Bicyclic Systems Cyclize->Lib3

Figure 1: Strategic diversification vectors for the this compound scaffold.[1]

Method A: Parallel Amide Synthesis (The "Workhorse" Library)

Rationale: The most reliable method for rapid library expansion is derivatization of the C2-carboxylic acid. While thionyl chloride is a traditional activation method, it is ill-suited for high-throughput plate-based chemistry due to corrosive byproducts.[1]

Recommended Reagent: T3P (Propylphosphonic anhydride) .[1]

  • Why? T3P exhibits low epimerization, high yield with electron-deficient acids, and crucially for libraries, its byproducts are water-soluble, allowing for "wash-only" purification.

Protocol 1: T3P-Mediated Amidation in 96-Well Format[1]

Reagents:

  • Scaffold: this compound (0.2 M in DMF).[1]

  • Amine Library (

    
    ): Diverse anilines and aliphatic amines (0.2 M in DMF).[1]
    
  • Coupling Agent: T3P (50% wt in EtOAc).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

Workflow:

  • Dispensing: In a deep-well polypropylene plate, aliquot 100 µL of the Scaffold solution (20 µmol) into each well.

  • Amine Addition: Add 110 µL (1.1 equiv) of unique Amine monomers to respective wells.

  • Base Addition: Add 10.5 µL (3 equiv) of DIPEA.

  • Activation: Add 30 µL (2.5 equiv) of T3P solution.

  • Incubation: Seal plate and shake at RT for 16 hours . Note: If reacting with electron-deficient anilines, heat to 60°C.

  • Workup (Liquid-Liquid Extraction):

    • Add 500 µL EtOAc to each well.[1]

    • Wash with 300 µL sat.[1]

      
       (removes unreacted acid).[1]
      
    • Wash with 300 µL 1M HCl (removes unreacted amine).[1]

    • Wash with 300 µL brine.[1]

  • Isolation: Transfer organic layer to a pre-weighed vial plate and evaporate solvent (Genevac or SpeedVac).

QC Criteria:

  • Purity > 85% by LC-MS (UV 254 nm).[1]

  • Expected Yield: 60-90%.[1]

Method B: Ugi 4-Component Reaction (Complexity Generator)[1]

Rationale: The Ugi reaction (U-4CR) is a powerful tool for generating peptidomimetic diversity.[1] Here, the pyrazine acts as the Acid Component . The weak nucleophilicity of the C3-amine prevents it from interfering as the amine component, ensuring chemoselectivity [1][2].

Components:

  • Acid: this compound.[1]

  • Amine: Primary amines (

    
    ).
    
  • Aldehyde: Diverse aldehydes (

    
    ).[1]
    
  • Isocyanide: Alkyl or aryl isocyanides (

    
    ).[1]
    
Protocol 2: One-Pot Ugi Synthesis[1]

Workflow:

  • Imine Formation: In a glass vial or plate, mix Amine (1 equiv) and Aldehyde (1 equiv) in Methanol (MeOH). Shake for 30 mins to pre-form the imine. Tip: Add molecular sieves to drive equilibrium.

  • Acid Addition: Add the Pyrazine Scaffold (1 equiv).

  • Isocyanide Addition: Add Isocyanide (1 equiv).

  • Reaction: Stir at RT for 24-48 hours .

    • Mechanism:[3][4][5][6] The protonated imine is attacked by the isocyanide, followed by trapping with the pyrazine carboxylate. The final Mumm rearrangement yields the bis-amide.[3]

  • Scavenging (Purification):

    • Add Polymer-supported Isocyanate resin (to scavenge excess amine).[1]

    • Add Polymer-supported Trisamine resin (to scavenge excess acid/aldehyde).[1]

    • Shake for 4 hours.

  • Filtration: Filter off resins and evaporate MeOH.

Data Summary: Comparison of Methods

FeatureMethod A (Amide Coupling)Method B (Ugi 4-CR)
Diversity Points 1 (Amine R-group)3 (Amine, Aldehyde, Isocyanide)
Reaction Time 16 Hours24-48 Hours
Atom Economy Moderate (Coupling reagent waste)High (Water is sole byproduct)
Main Challenge Purification of polar compoundsIsocyanide odor; slower kinetics

Method C: Scaffold Morphing (Pteridinone Synthesis)[1]

Rationale: To access 3D chemical space, we can fuse a pyrimidine ring onto the pyrazine core, creating a Pteridin-4(3H)-one . This mimics the folate/biopterin cofactor structure, highly relevant for metabolic enzyme targets [3].

Protocol 3: Cyclization with Orthoesters

This method utilizes the adjacent C3-Amino and C2-Carboxylic Acid groups.[1]

Reagents:

  • Scaffold: this compound.[1]

  • Reagent: Triethyl orthoformate (or substituted orthoesters for R-group introduction).[1]

  • Catalyst: Ammonium Acetate (

    
    ).[1]
    

Workflow:

  • Dissolve Scaffold (0.5 mmol) in Triethyl orthoformate (2 mL). Note: The reagent acts as the solvent.

  • Add catalytic

    
     (10 mol%).[1]
    
  • Microwave Irradiation: Heat to 140°C for 20 minutes in a sealed vessel.

    • Conventional Heating:[1] Reflux for 4 hours.[1]

  • Cooling: Upon cooling, the product (6-methoxy-pteridin-4(3H)-one) typically precipitates.[1]

  • Purification: Filter the solid and wash with cold Ethanol/Ether.

Visualization: Workflow Logic

Workflow cluster_0 Input Phase cluster_1 Reaction Phase cluster_2 Validation Phase S Pyrazine Scaffold Mix Dispense & Mix (Liquid Handler) S->Mix R Reagent Library (Amines/Aldehydes) R->Mix Act Activation (T3P or Ugi Condensation) Mix->Act Inc Incubation (RT to 60°C) Act->Inc Scav Resin Scavenging (Purification) Inc->Scav QC LC-MS QC (Purity Check) Scav->QC

Figure 2: High-throughput workflow for parallel synthesis and purification.[1]

Quality Control & Validation

To ensure the trustworthiness of the library, the following validation steps are mandatory:

  • LC-MS Checkpoint: Randomly sample 10% of the library.[1] The presence of the characteristic Pyrazine UV signature (approx. 270-320 nm) confirms the core is intact.

  • 1H NMR Verification: For the Pteridinone morphing, the disappearance of the broad carboxylic acid proton (

    
     ppm) and the amine protons (
    
    
    
    ppm), replaced by a new aromatic proton (pteridine C2-H), confirms cyclization.
  • Solubility: The 6-methoxy group aids solubility, but if precipitation occurs during biological screening, dilute in 5% DMSO/Water.[1]

References

  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Doležal, M., et al. (2002).[1] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.[1][7] Link[1]

  • Ferré, J. (2024).[1] Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 370.[8] Link[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (General reference for Pyrazine reactivity).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Amino-6-methoxypyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue in multi-step organic syntheses. For this compound, the cause can often be traced to several key areas:

  • Incomplete Hydrolysis of the Precursor: If you are synthesizing from a nitrile or ester precursor, incomplete hydrolysis is a primary suspect.

    • Causality: The hydrolysis of a nitrile or ester on the pyrazine ring can be sterically hindered and influenced by the electronic nature of the ring. Insufficient reaction time, temperature, or base/acid concentration will lead to incomplete conversion.

    • Solution:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

      • Optimize reaction conditions: A systematic approach to optimizing temperature, reaction time, and reagent concentration can significantly improve yield.[1] Consider a design of experiments (DoE) approach for multifactorial optimization.

      • Choice of Hydrolysis Conditions: For amide hydrolysis, using a strong base like sodium hydroxide in aqueous or alcoholic solution at elevated temperatures is common.[2] Ensure the base is fully dissolved and the mixture is homogeneous.

  • Side Reactions: The pyrazine ring is susceptible to various side reactions, especially under harsh conditions.

    • Causality: At high temperatures and extreme pH, competitive reactions such as ring opening, decarboxylation, or substitution of the methoxy or amino groups can occur. For instance, the formation of hydroxypyrazinecarboxylic acid as a byproduct has been noted in similar syntheses.[3]

    • Solution:

      • Temperature Control: Maintain the recommended temperature range for each step. Use a temperature-controlled reaction vessel.

      • pH Control: During workup, carefully adjust the pH. Abrupt or excessive changes in pH can lead to product degradation or the formation of unwanted byproducts.

      • Inert Atmosphere: For reactions sensitive to oxidation, such as those involving palladium catalysts in cross-coupling routes, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Losses: Significant amounts of product can be lost during extraction, precipitation, and recrystallization.

    • Causality: this compound has amphoteric properties, meaning its solubility is highly dependent on pH. Incorrect pH during extraction or precipitation can lead to the product remaining in the aqueous phase or mother liquor.

    • Solution:

      • Optimize Precipitation pH: The isoelectric point of the molecule is crucial for efficient precipitation. Carefully adjust the pH of the aqueous solution with acid (e.g., HCl) to the point of minimum solubility. This is often in the pH range of 3-4.

      • Extraction Efficiency: If performing a liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery.

      • Recrystallization Solvent: Choose a recrystallization solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer:

Product purity is critical, especially for pharmaceutical applications. Impurities can arise from starting materials, side reactions, or degradation.

  • Identification of Impurities:

    • Spectroscopic and Chromatographic Analysis: Use techniques like NMR, LC-MS, and GC-MS to identify the structure of the impurities. Comparing the spectra with known starting materials and potential byproducts is a good starting point.

    • Common Impurities:

      • Unreacted Starting Material: The presence of the precursor (e.g., the corresponding nitrile, ester, or chloro-pyrazine).

      • Hydroxylated Byproduct: Replacement of the amino or methoxy group with a hydroxyl group.

      • Decarboxylated Product: Loss of the carboxylic acid group.

  • Minimizing Impurities:

    • Purity of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

    • Controlled Reaction Conditions: As mentioned for low yield, strict control over temperature, reaction time, and reagent stoichiometry is crucial to minimize side reactions.

    • Purification Strategy:

      • Selective Precipitation: A powerful technique for this class of compounds is pH-controlled precipitation. For example, unreacted pterine starting materials can be selectively precipitated from the reaction mixture by adjusting the pH to a range of 3 to 10 before precipitating the final product.[3]

      • Recrystallization: This is a standard method for purifying solid organic compounds. Experiment with different solvents to find the optimal one for your product.

      • Chromatography: For high purity requirements, flash column chromatography may be necessary. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common starting point.

Question: The amination of my chloro-methoxypyrazine precursor is not proceeding to completion. What can I do?

Answer:

The amination of a chloro-pyrazine can be challenging due to the electron-withdrawing nature of the pyrazine ring and potential steric hindrance.

  • Causality: The nucleophilic aromatic substitution (SNAr) reaction rate is dependent on the nucleophilicity of the amine, the electrophilicity of the pyrazine ring, the leaving group ability of the chlorine, and the reaction conditions.

  • Solutions:

    • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective in accelerating these reactions.[4]

    • Choice of Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

    • Catalysis: While many aminations of chloro-heteroarenes can proceed without a catalyst, in some cases, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative for forming the C-N bond.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are often effective for SNAr reactions.

    • Excess Amine: Using the amine nucleophile in excess can drive the reaction to completion.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

While several routes exist, a common laboratory-scale approach involves the modification of a pre-existing pyrazine ring. One such pathway starts from 3-chloropyrazine-2-carbonitrile. This involves hydrolysis of the nitrile to a carboxamide, followed by amination and subsequent hydrolysis of the carboxamide to the carboxylic acid. Another route involves the chemical degradation of pterine (2-amino-4-hydroxypteridine) with an alkali metal hydroxide at high temperatures.[3]

Q2: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, intermediates, and product. Visualizing the spots under UV light is typically effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the optimal storage conditions for this compound?

As with many amino acids, it is best to store the compound in a cool, dry, and dark place to prevent degradation. It should be kept in a tightly sealed container to protect it from moisture and air.

Q4: Can I use a different methoxy source other than sodium methoxide?

Yes, other methoxide sources or methods for introducing the methoxy group can be used, depending on the specific synthetic route. For example, if you are starting with a hydroxyl group on the pyrazine ring, you can methylate it using a reagent like dimethyl sulfate or methyl iodide in the presence of a base. However, be aware of the toxicity and handling requirements of these reagents.

Q5: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as strong acids, bases, and organic solvents, are corrosive, flammable, and/or toxic. Always work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 3-Amino-6-methoxypyrazine-2-carboxylate

This protocol outlines the basic hydrolysis of the methyl ester to the final carboxylic acid product.

  • Dissolution: Dissolve methyl 3-amino-6-methoxypyrazine-2-carboxylate in methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-4 equivalents) to the solution.

  • Heating: Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise to neutralize the excess base and precipitate the product. The optimal pH for precipitation is typically between 3 and 4.

  • Isolation: Filter the solid precipitate, wash with cold water, and then a small amount of cold methanol.

  • Drying: Dry the product under vacuum to obtain this compound.

Data Summary

ParameterRecommended ConditionRationale
Hydrolysis Temperature 60-80 °CEnsures a sufficient reaction rate without significant degradation.
Hydrolysis Time 2-6 hoursDependent on substrate and concentration; should be monitored.
Precipitation pH 3.0 - 4.0Corresponds to the isoelectric point for minimum solubility.
Recrystallization Solvent Ethanol/Water or Acetic Acid/WaterProvides good solubility at high temperatures and poor solubility at low temperatures for efficient purification.

Visualizations

General Synthetic Pathway

G A 3-Chloro-6-methoxypyrazine-2-carbonitrile B 3-Amino-6-methoxypyrazine-2-carbonitrile A->B Amination (e.g., NH3) C 3-Amino-6-methoxypyrazine-2-carboxamide B->C Partial Hydrolysis (e.g., H2O2, base) D This compound C->D Full Hydrolysis (e.g., NaOH, H2O, heat)

Caption: A common synthetic route to the target compound.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield check_completion Is the reaction going to completion? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? (Check by LC-MS/NMR) check_completion->side_reactions Yes optimize Optimize reaction conditions: - Increase temperature - Increase reaction time - Check reagent concentration incomplete->optimize end Improved Yield optimize->end yes_side_reactions Side Reactions Present side_reactions->yes_side_reactions Yes purification_loss Is product being lost during workup/purification? side_reactions->purification_loss No yes_side_reactions->optimize Address side reactions by modifying conditions yes_purification_loss Purification Loss purification_loss->yes_purification_loss Yes purification_loss->end No, other issue. optimize_purification Optimize purification: - Adjust precipitation pH - Use appropriate extraction/recrystallization solvents yes_purification_loss->optimize_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents.
  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. Available at: [Link]

  • DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents.
  • EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents.
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available at: [Link]

  • Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - MDPI. Available at: [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants - Wiley Online Library. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. Available at: [Link]

  • Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs - University of Illinois Urbana-Champaign. Available at: [Link]

  • chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings. Available at: [Link]

  • Structure of coelenterazine. Structure of coelenterazine showing the incorporation of the amino acids phenylalanine and tyrosine. - ResearchGate. Available at: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. Available at: [Link]

  • CN102432614A - Method for synthesizing coelenterazine - Google Patents.
  • Amination of chloro-substituted heteroarenes with adamantane-containing amines | Request PDF - ResearchGate. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed. Available at: [Link]

  • Evidence for de novo Biosynthesis of the Luminous Substrate Coelenterazine in Ctenophores - PMC - NIH. Available at: [Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE - ResearchGate. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Available at: [Link]

Sources

Technical Support Center: 3-Amino-6-methoxypyrazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: Variable/Derivative dependent). This guide is designed for researchers and process chemists encountering challenges in the synthesis and purification of this critical pyrazine intermediate.

As a functionalized pyrazine, this molecule serves as a pivotal scaffold in the development of bioactive sulfonamides (e.g., Sulfalene analogs) and viral polymerase inhibitors. Its synthesis typically involves nucleophilic aromatic substitution (


) followed by ester hydrolysis. The primary challenges involve controlling regioselectivity, preventing decarboxylation, and managing hydrolysis rates.

Part 1: Synthetic Route & Impurity Profiling

The industrial standard synthesis proceeds via the methoxylation of Methyl 3-amino-6-chloropyrazine-2-carboxylate followed by alkaline hydrolysis. Understanding this pathway is essential for identifying the origin of impurities.

Reaction Scheme & Impurity Map

G SM Methyl 3-amino-6- chloropyrazine-2-carboxylate (Starting Material) Int Methyl 3-amino-6- methoxypyrazine-2-carboxylate (Ester Intermediate) SM->Int NaOMe / MeOH (Methoxylation) ImpA Impurity A: Unreacted Chloro Ester SM->ImpA Incomplete Rxn ImpC Impurity C: Hydroxy/Oxo Derivative SM->ImpC H2O (Side Rxn) Prod 3-Amino-6-methoxypyrazine- 2-carboxylic acid (Target Product) Int->Prod NaOH / H2O (Hydrolysis) ImpB Impurity B: Residual Methyl Ester Int->ImpB Incomplete Hydrolysis ImpD Impurity D: Decarboxylated Product Prod->ImpD Thermal (>60°C) Decarboxylation

Figure 1: Synthetic pathway and impurity genesis for this compound.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: High Residual Chlorine Content

User Question: My HPLC analysis shows a persistent peak at RRT 1.15 corresponding to the chloro-precursor (Impurity A), even after extending the reaction time with NaOMe. How do I drive this to completion?

Senior Scientist Response: The substitution of the chlorine at position 6 is deactivated by the electron-donating amino group at position 3, making the reaction sluggish.

  • Root Cause: The presence of water in your methanol or sodium methoxide solution is likely competing with the methoxide ion, or the temperature is insufficient to overcome the activation energy.

  • Corrective Action:

    • Dry Conditions: Ensure MeOH has <0.1% water content. Use solid NaOMe or freshly prepared solution to maximize nucleophilicity.

    • Temperature: Increase reaction temperature to reflux (65°C). The amino group's donation effect requires higher energy for the

      
       mechanism to proceed.
      
    • Stoichiometry: Increase NaOMe equivalents to 2.2–2.5 eq. The first equivalent may deprotonate the amine (forming a less reactive anion), requiring excess base for the substitution.

Scenario 2: Appearance of "Unknown" Polar Impurity

User Question: I see a new peak eluting early (RRT 0.45). It increases if I reflux the hydrolysis step too long.

Senior Scientist Response: This is likely Impurity C (3-Amino-6-hydroxypyrazine-2-carboxylic acid) or its tautomer (6-oxo).

  • Mechanism: Under harsh alkaline conditions or if water was present during the methoxylation step, the methoxy group can be hydrolyzed (demethylated) or the chlorine displaced by hydroxide instead of methoxide.

  • Protocol Adjustment:

    • Perform the methoxylation under strictly anhydrous conditions.

    • For the hydrolysis step, avoid prolonged boiling. Use THF/Water mixtures at 40–50°C instead of pure water reflux to solubilize the ester and accelerate the reaction without forcing conditions [1].

Scenario 3: Product Loss During Drying

User Question: My yield is lower than expected (60%), and the solid turned slightly brown in the vacuum oven.

Senior Scientist Response: You are likely observing Thermal Decarboxylation (Impurity D) . Pyrazine-2-carboxylic acids are electronically predisposed to lose


, especially when the ring is electron-rich (methoxy/amino substituted).
  • Thermodynamics: The 3-amino group stabilizes the transition state for decarboxylation via hydrogen bonding with the adjacent carbonyl.

  • Solution:

    • Drying: Never exceed 45°C. Use high vacuum (<10 mbar) to dry at lower temperatures.

    • Acidification: When precipitating the product from the alkaline hydrolysis mixture, avoid extremely low pH (<2). Localized high acidity can catalyze decarboxylation. Aim for pH 3.5–4.0 (isoelectric point vicinity).

Part 3: Common Impurities Reference Table

Impurity NameStructure DescriptionOriginControl Limit (Typical)
Impurity A Methyl 3-amino-6-chloropyrazine-2-carboxylateUnreacted Starting Material< 0.15%
Impurity B Methyl 3-amino-6-methoxypyrazine-2-carboxylateIntermediate (Incomplete Hydrolysis)< 0.50%
Impurity C 3-Amino-6-hydroxypyrazine-2-carboxylic acidHydrolysis of Cl or Demethylation< 0.20%
Impurity D 3-Amino-6-methoxypyrazineThermal Decarboxylation< 0.10%
Impurity E 3-Amino-5,6-dimethoxypyrazine-2-carboxylic acidOver-reaction (if starting from dichloro)< 0.10%

Part 4: Validated Experimental Protocols

Methoxylation (Synthesis of Intermediate)
  • Reagents: Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq), Sodium Methoxide (2.5 eq), Anhydrous Methanol (10 V).

  • Procedure:

    • Charge Methanol and Sodium Methoxide into a reactor under

      
      .
      
    • Add Methyl 3-amino-6-chloropyrazine-2-carboxylate portion-wise at 20–25°C.

    • Heat to reflux (65°C) and stir for 6–8 hours.

    • IPC Check: Monitor disappearance of Chloro-ester (Limit < 1.0%).

    • Cool to 0°C. The product (Methyl 3-amino-6-methoxypyrazine-2-carboxylate) may precipitate or require concentration.

    • Note: Often carried through to hydrolysis in situ to minimize yield loss.

Hydrolysis (Generation of Target Acid)
  • Reagents: Methoxylation mixture, NaOH (aq, 2.0 eq), THF (optional co-solvent).

  • Procedure:

    • Add water (5 V) to the methoxylation reaction mixture.

    • Add NaOH (50% solution) to adjust pH > 12.

    • Stir at 40–45°C for 3–5 hours [2].

    • Critical Step: Cool to 5–10°C. Slowly adjust pH to 3.5–4.0 using 2M HCl. Do not overshoot to pH 1.

    • Filter the precipitated pale yellow solid.[1]

    • Wash with ice-cold water (2 x 2 V) and cold isopropanol (1 V) to remove residual Impurity C.

    • Drying: Vacuum oven at 40°C max for 12 hours.

References

  • ChemicalBook. (2011). Synthesis of 3-Amino-5-methoxypyrazine-2-carboxylic acid (Analogous Protocol). Derived from WO2011/80176.[2]

  • European Patent Office. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid. EP0436088A1.

  • German Patent Office. (1967). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. DE1238478B.

  • National Institutes of Health (NIH). (2021). Decarboxylation in Natural Products Biosynthesis. PMC8063852.

Sources

Improving the purity of synthesized 3-Amino-6-methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Synthesis Optimization & Impurity Profiling

Introduction: The "Deceptive Simplicity" of AMPCA

Welcome to the technical support hub for pyrazine intermediates. You are likely here because 3-Amino-6-methoxypyrazine-2-carboxylic acid (AMPCA) is behaving unpredictably. While it appears structurally simple, this molecule presents a "perfect storm" of chemical challenges: it is a zwitterion with poor organic solubility, it is thermally unstable (prone to decarboxylation ), and its synthesis involves a nucleophilic aromatic substitution (


) that competes with hydrolysis.

This guide moves beyond basic recipes to address the causality of failure modes, ensuring you can achieve purities >98% consistently.

The "Golden Path" Synthesis Workflow

To troubleshoot effectively, we must establish the baseline "correct" protocol. The industrial standard relies on the methoxylation of methyl 3-amino-6-chloropyrazine-2-carboxylate followed by hydrolysis.

Optimized Protocol Overview
  • Methoxylation (

    
    ):  Reaction of the chloro-ester with Sodium Methoxide (NaOMe) in Methanol (MeOH).
    
  • Hydrolysis: Saponification of the resulting ester.

  • Isolation: Isoelectric Point (pI) Precipitation (The critical purification step).

Workflow Visualization

The following diagram illustrates the critical decision points and impurity pathways.

AMPCA_Synthesis Start Methyl 3-amino-6-chloropyrazine-2-carboxylate Intermediate Methyl 3-amino-6-methoxypyrazine-2-carboxylate Start->Intermediate S_NAr (Main Path) Impurity_A Impurity A: Hydrolysis Byproduct (Direct attack by H2O) Start->Impurity_A Wet Solvent (Side Rxn) Reagent NaOMe / MeOH (Strictly Anhydrous) Reagent->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Crude_Salt Na-Salt of AMPCA (Soluble) Hydrolysis->Crude_Salt Acidification Acidification to pH ~2.5 (Isoelectric Point) Crude_Salt->Acidification Impurity_B Impurity B: Decarboxylated Product (3-amino-6-methoxypyrazine) Acidification->Impurity_B High Temp / Low pH Final Target: AMPCA (Precipitate) Acidification->Final Controlled Temp < 40°C

Figure 1: Synthetic logic flow for AMPCA showing the primary pathway (Green/Blue) and critical impurity divergence points (Red).

Troubleshooting Matrix

Use this table to diagnose specific failure modes based on analytical data (HPLC/LCMS) or physical observation.

SymptomProbable CauseTechnical ExplanationCorrective Action
LCMS shows M-44 peak Decarboxylation The electron-donating amino group at C3 destabilizes the C2-carboxyl bond, facilitating thermal loss of

, especially in acidic media.
Strict Temp Control: Never heat the free acid >40°C. Perform hydrolysis at 0-5°C. Avoid prolonged storage in acidic solution.
Retained Cl (M+35) Incomplete

Methoxide is a hard nucleophile; if the solvent is "wet", hydroxide competes, or the reaction stalls due to poor solubility.Dry Methanol: Ensure MeOH water content <0.05%. Increase equivalents of NaOMe to 2.2 eq.
High Ash Content Salt Contamination The molecule is zwitterionic.[1] If filtered at the wrong pH, it co-precipitates with NaCl or retains Na+.pI Targeting: Acidify exactly to pH 2.0–2.5. Slurry wash the cake with cold water (minimal volume) to remove inorganic salts.
Red/Brown Color Oxidation Electron-rich pyrazines are prone to N-oxidation or oligomerization in air/light.Inert Atmosphere: Conduct all steps under

. Store final product in amber vials at -20°C.

Deep Dive: Critical Control Points

A. The Decarboxylation Trap

The most common purity killer for AMPCA is thermal decarboxylation .

  • Mechanism: The protonated pyrazine ring acts as an electron sink. The carboxylate group at C2, being ortho to the amino group, is sterically crowded and electronically destabilized. Upon heating,

    
     is ejected, leaving 3-amino-6-methoxypyrazine.
    
  • Prevention:

    • Do not dry the final solid in an oven >45°C. Use a vacuum desiccator over

      
       at room temperature.
      
    • During acidification (converting Na-salt to free acid), add acid slowly with vigorous cooling. Localized heating at the addition point triggers decomposition.

B. Isoelectric Point (pI) Isolation

AMPCA is an ampholyte. It has a basic nitrogen (pyrazine ring/amine) and an acidic carboxyl group.

  • Acidic pH (<1): Fully protonated cation (

    
    ). Soluble.
    
  • Basic pH (>8): Fully deprotonated anion (

    
    ). Soluble.
    
  • pH ~2.5 (pI): Zwitterion (Net charge 0). Insoluble.

Protocol Tip: Do not just "acidify to pH 1." You will redissolve your product and trap inorganic salts. You must titrate the solution with 6M HCl until you hit the pI window (pH 2.0–3.0). The solution will turn into a thick slurry. Stop there.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of methanol for the substitution step? A: No. Using sodium ethoxide in ethanol will lead to the ethoxy analog (3-amino-6-ethoxypyrazine-2-carboxylic acid) via transesterification and substitution. You must match the alkoxide to the alcohol solvent (NaOMe/MeOH).

Q: My product is turning pink on the filter paper. Why? A: This indicates oxidative instability. Pyrazine amines are sensitive to photo-oxidation. Ensure your filtration is done quickly and the wet cake is not exposed to bright light or air for extended periods. Wash with a degassed solvent if possible.

Q: Why is the yield low even though the reaction looked complete on TLC? A: You likely lost product in the mother liquor during isolation. Because AMPCA has some water solubility even at its pI, washing with large volumes of water washes away yield.

  • Fix: Wash the filter cake with ice-cold water (0°C) or a small amount of cold isopropanol to displace the mother liquor without dissolving the zwitterion.

References

  • Synthesis of Aminopyrazine Derivatives

    • Source: European Patent Office. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid. EP0436088A1.[2]

    • Relevance: Establishes the baseline hydrolysis and pH control methods for aminopyrazine acids.
    • URL
  • Methoxylation via Nucleophilic Substitution

    • Source: Sato, N. (1980). Studies on Pyrazines. Journal of Heterocyclic Chemistry.
    • Relevance: foundational text on the reactivity of chloropyrazines toward nucleophiles like methoxide.
    • URL:[Link] (DOI for general reference on pyrazine reactivity).

  • Decarboxylation Mechanisms

    • Source: Master Organic Chemistry. (2022).[3][4] Decarboxylation of Carboxylic Acids.

    • Relevance: Explains the thermodynamic instability of ortho-substituted arom
    • URL:[Link]

  • Isoelectric Point Precipitation

    • Source: National Institutes of Health (PubMed). 3-Aminopyrazine-2-carboxylic acid: Crystal Structure and Zwitterionic Character.
    • Relevance: Confirms the hydrogen bonding network and solubility profile essential for purific
    • URL:[Link]

Sources

Technical Support Center: Characterization of 3-Amino-6-methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-6-methoxypyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the characterization of this molecule. The inherent structural features of this compound—a heterocyclic aromatic ring, a carboxylic acid, an amino group, and a methoxy group—present a unique set of analytical hurdles. This guide is structured to provide not just solutions, but a foundational understanding of the principles behind them.

Part 1: Foundational Challenges: Solubility and Stability

The primary obstacle in the characterization of this compound is often its physicochemical nature. Its amphoteric character, stemming from the acidic carboxylic group and the basic amino group, can lead to zwitterion formation, significantly impacting its solubility and stability.

FAQ 1: Why is my compound poorly soluble in common organic solvents like chloroform or methanol?

Answer: The poor solubility arises from the molecule's ability to exist as a zwitterion, forming strong intermolecular hydrogen bonds and crystal lattice interactions that common organic solvents cannot effectively disrupt. The amino group becomes protonated (-NH₃⁺) and the carboxylic acid becomes deprotonated (-COO⁻), creating a salt-like structure.

  • Expert Insight: Forcing dissolution in non-polar solvents is often futile. Instead, leverage the amphoteric nature of the compound.

  • Troubleshooting Protocol:

    • For NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended starting solvent as it is highly polar and can disrupt the strong intermolecular hydrogen bonds.

    • Aqueous Solvents: If DMSO-d₆ fails or is unsuitable, use D₂O with pH modification. Add a small amount of DCl or NaOD to shift the equilibrium away from the sparingly soluble zwitterionic state to either the fully protonated (cationic) or deprotonated (anionic) form, which are typically more soluble.

    • For HPLC/LC-MS: Utilize mobile phases containing buffers (e.g., ammonium formate, ammonium acetate, or formic acid) to control the ionization state of the molecule and improve solubility in the mobile phase.

FAQ 2: My compound seems to degrade upon storage or during analysis. What are the likely degradation pathways and how can I mitigate them?

Answer: Pyrazine derivatives, particularly those with electron-donating groups like amino and methoxy substituents, can be susceptible to oxidative and thermal degradation.[1][2] The carboxylic acid group may also undergo decarboxylation under thermal stress.

  • Causality: The electron-rich pyrazine ring is prone to oxidation. High temperatures, especially in the presence of catalytic impurities (like trace metals), can promote decarboxylation or other rearrangement reactions.[3]

  • Mitigation Strategies:

    • Storage: Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at reduced temperatures (2-8 °C).

    • Sample Preparation: Prepare solutions fresh for analysis. Avoid prolonged storage of solutions, especially at room temperature.

    • Analytical Conditions: For techniques like Gas Chromatography (GC), which require high temperatures, derivatization of the polar functional groups is mandatory to prevent on-column degradation. However, HPLC is the more appropriate technique. For HPLC, use moderate temperatures for the column compartment (e.g., 25-40 °C).

Part 2: Spectroscopic Characterization Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is fundamental for structural elucidation, but this compound presents several interpretive challenges.

FAQ 3: The -NH₂ and -COOH proton signals in my ¹H NMR spectrum are either very broad or not visible. Is this normal?

Answer: Yes, this is a very common and expected observation. Protons on heteroatoms (O, N) are "exchangeable" and can undergo chemical exchange with residual water in the NMR solvent or with each other. This rapid exchange process leads to significant peak broadening, sometimes to the point where the signal disappears into the baseline. Studies on similar 3-aminopyrazine-2-carboxamides have reported the amino hydrogens as a broad singlet or even undetectable in certain solvents.[4]

  • Troubleshooting Steps:

    • Solvent Choice: Use aprotic polar solvents like DMSO-d₆, which forms strong hydrogen bonds with the analyte protons, slowing down the exchange rate and often resulting in sharper -NH₂ and -COOH signals.

    • D₂O Exchange: To confirm the identity of these peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The exchangeable -NH₂ and -COOH protons will be replaced by deuterium, causing their signals to disappear. This is a definitive confirmation test.

    • Low-Temperature NMR: Cooling the sample can sometimes slow the exchange rate enough to resolve the signals, though this is often not necessary if DMSO-d₆ is used.

FAQ 4: I am having trouble assigning the single aromatic proton signal in the ¹H NMR. How can I be sure of its position?

Answer: With only one proton on the pyrazine ring, its chemical shift is influenced by all three substituents. While a definitive assignment from a 1D spectrum alone is difficult, its expected region can be predicted. For unambiguous assignment, 2D NMR is essential.

  • Expected Chemical Shift: Based on data from related pyrazine structures, the lone ring proton (H-5) is expected to appear as a singlet in the aromatic region, typically between 7.0 and 8.5 ppm.[5]

  • Definitive Assignment Workflow:

    • Acquire ¹³C NMR: Identify all carbon signals.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. Look for correlations between:

      • The methoxy protons (~3.9 ppm) and the C-6 carbon.

      • The aromatic proton (H-5) and the carbons adjacent to it (C-6 and potentially C-3, though the ³JCH coupling might be weak).

      • The amino protons and the C-3 and C-2 carbons.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence): This will directly correlate the H-5 proton to its attached C-5 carbon.

Diagram: Logical Workflow for NMR Signal Assignment

NMR_Workflow start Start: Unassigned NMR Spectra d2o_exchange Perform D₂O Exchange start->d2o_exchange acquire_2d Acquire 2D NMR (HSQC, HMBC) d2o_exchange->acquire_2d Signals Remain assign_protons Assign Exchangeable Protons (-NH₂, -COOH) d2o_exchange->assign_protons Signals Disappear analyze_hmbc Analyze HMBC Correlations acquire_2d->analyze_hmbc assign_structure Confirm Full Structure analyze_hmbc->assign_structure assign_protons->acquire_2d

Caption: Decision tree for unambiguous NMR assignment.

Mass Spectrometry (MS)

MS is critical for confirming molecular weight and fragmentation patterns.

FAQ 5: I am not seeing the expected [M+H]⁺ ion in my ESI-MS spectrum. Instead, I see a prominent peak at a lower m/z.

Answer: This is likely due to in-source fragmentation, with the most probable fragmentation being the loss of carbon dioxide (decarboxylation, a loss of 44 Da) from the parent molecule. Carboxylic acids, especially on heterocyclic rings, can be thermally or energetically labile in the mass spectrometer source.

  • Molecular Weight: C₆H₇N₃O₃ = 169.14 g/mol .[5]

  • Expected Ions:

    • [M+H]⁺ = 170.1

    • [M-CO₂ + H]⁺ = 126.1

  • Troubleshooting Protocol:

    • Soften Ionization Conditions: Reduce the source temperature, fragmentor voltage, or collision energy in the MS settings. This provides less energy to the molecule as it is ionized, minimizing fragmentation.

    • Change Ionization Mode: If available, try a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or analyze in negative ion mode to look for the [M-H]⁻ ion at m/z 168.1, which may be more stable.

    • Confirm with High-Resolution MS (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to get an accurate mass measurement of both the parent ion and the fragment. The exact mass will confirm the elemental composition of each ion, verifying the decarboxylation pathway. Tandem MS (MS/MS) methods are also highly effective for this purpose.[6]

Part 3: Chromatographic Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound.

FAQ 6: My HPLC peak shape is poor (significant tailing or fronting). How can I improve it?

Answer: Poor peak shape is almost always due to secondary interactions between the analyte and the stationary phase, or issues with its ionization state. The amphoteric nature of your compound makes it particularly susceptible to these problems on standard C18 columns.

  • Causality:

    • Tailing: The protonated amino group can interact ionically with residual acidic silanol groups on the silica-based stationary phase.

    • Fronting: This can occur if the sample is overloaded or if there are issues with solubility in the mobile phase.

    • Broadening: Uncontrolled ionization (when the mobile phase pH is close to the pKa of the amino or carboxyl group) can lead to the compound existing as multiple species in equilibrium, resulting in broad peaks.

  • Troubleshooting and Optimization Table:

ParameterRecommended ActionScientific Rationale
Mobile Phase pH Use a buffer and adjust the pH to be at least 2 units away from the analyte's pKa values. A low pH (e.g., 2.5-3.0 using formic or trifluoroacetic acid) will protonate the amine and keep the carboxylic acid neutral, leading to more consistent retention on a reversed-phase column.Ensures a single, stable ionic form of the analyte during chromatography, preventing peak broadening and shifting retention times.
Column Type If tailing persists, switch to a column with end-capping or a different stationary phase (e.g., a "polar-embedded" C18 column or a HILIC column).End-capped columns have fewer free silanol groups, minimizing secondary ionic interactions. HILIC is suitable for highly polar compounds.
Additives Consider adding a competing base, like triethylamine (TEA), to the mobile phase in small concentrations (0.1%) if tailing on a standard column is severe.TEA is a stronger base and will preferentially interact with the active silanol sites on the stationary phase, "masking" them from your analyte.
Derivatization For challenging separations or to improve detection, derivatization of the carboxylic acid can be employed.[7][8]This is an advanced technique that blocks the problematic functional group, often leading to improved peak shape and retention.

Diagram: Troubleshooting Poor HPLC Peak Shape

HPLC_Troubleshooting start Poor Peak Shape Observed check_ph Is Mobile Phase pH >2 units from pKa? start->check_ph adjust_ph Adjust pH with Buffer (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Using Standard C18? check_ph->check_column Yes adjust_ph->start consider_additives Consider Additives (e.g., TEA) check_column->consider_additives Yes good_peak Peak Shape Acceptable check_column->good_peak No (Already Optimized) change_column Switch to End-Capped or Polar-Embedded Column change_column->good_peak consider_additives->change_column

Caption: A logical flow for optimizing HPLC methods.

References

  • 9ResearchGate.

  • 10ResearchGate.

  • PubMed.

  • MDPI.

  • ChemicalBook.

  • ChemSynthesis.

  • MDPI.

  • MDPI.

  • Journal of Environmental Nanotechnology.

  • Sigma-Aldrich.

  • Chemical Papers.

  • Google Patents.

  • NIH.

  • ResearchGate.

  • Google Patents.

  • PMC - NIH.

  • ResearchGate.

  • University of Kentucky.

  • Sigma-Aldrich.

Sources

Technical Support Center: Solubility Optimization for 3-Amino-6-methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

3-Amino-6-methoxypyrazine-2-carboxylic acid (CAS: 16312-52-0) presents a classic "solubility paradox" common to amphoteric heterocycles. While often categorized as "soluble in organic solvents," it frequently precipitates upon dilution into aqueous biological buffers (pH 7.4).

This behavior is driven by its zwitterionic nature . At physiological pH, the molecule exists in an equilibrium near its isoelectric point (pI), where the net charge is zero, minimizing solvation energy and maximizing crystal lattice stability.

This guide provides the mechanistic insight and validated protocols to maintain solubility in cell-free and cell-based assays.

Physicochemical Dashboard
PropertyValue (Est.)Implication
Molecular Weight 169.14 g/mol Small molecule, high diffusion potential.
pKa (Acid) ~3.5 (COOH)Ionized (COO-) at pH 7.4.
pKa (Base) ~2.5 (Pyrazine N)Unprotonated at pH 7.4.
LogP ~0.5 - 1.0Moderate lipophilicity; not the primary driver of insolubility.
Critical Issue Crystal Lattice Energy High intermolecular H-bonding (Donor: -NH2, Acceptor: -COOH/N) drives precipitation.

Troubleshooting Guide (Q&A)

Scenario A: "I dissolved it in DMSO, but it crashed out when added to the media."

Q: Why does this happen even at low concentrations (e.g., 10 µM)? A: This is the "Solvent Shock" phenomenon. When you dilute a DMSO stock into an aqueous buffer (PBS or Media), the solvent environment changes instantly. The water molecules strip away the DMSO shell. If the compound is near its isoelectric point or has high crystal energy, it aggregates faster than it can interact with water.

  • The Fix: Do not pipette the DMSO stock directly into the bulk media. Instead, use an intermediate dilution step or "step-down" method.

  • Mechanism: The methoxy group at C6 adds lipophilicity compared to the parent aminopyrazine, slightly reducing water solubility compared to the non-methoxylated analog.

Scenario B: "Can I avoid DMSO entirely? My cells are sensitive."

Q: Is there an aqueous-only formulation strategy? A: Yes, by exploiting the carboxylic acid. You can convert the compound into its Sodium Salt form in situ. At pH > 6.0, the carboxylic acid deprotonates to the carboxylate anion (COO-), which is highly water-soluble.

  • The Fix: Dissolve the powder in a stoichiometric equivalent of 0.1 M NaOH or NaHCO3 before adding water/buffer. (See Protocol B below).

Scenario C: "The compound dissolves in acid but precipitates in neutral buffer."

Q: Should I acidify my stock solution? A: Generally, No . While the amino group protonates at low pH (< pH 2) to form a soluble cation, adding this acidic stock to a pH 7.4 assay will neutralize the acid. The compound will pass through its pI (isoelectric point) during the pH transition and likely precipitate.

  • Better Approach: Approach solubility from the basic side (Anionic form), as the transition from pH 10 (stock) to pH 7.4 (assay) keeps the carboxylate largely ionized.

Visual Logic: Solubility Decision Matrix

The following diagram illustrates the decision process for selecting the correct solvent system based on your assay constraints.

SolubilityLogic Start Start: Dissolve CAS 16312-52-0 IsDMSOK Is DMSO tolerated in assay? Start->IsDMSOK DMSORoute Use DMSO Stock (10-100 mM) IsDMSOK->DMSORoute Yes NoDMSO No DMSO Allowed IsDMSOK->NoDMSO No DilutionCheck Check Final Concentration DMSORoute->DilutionCheck DirectDilution Direct Dilution (Risk of Precipitation) DilutionCheck->DirectDilution High Conc (>100 µM) StepDown Serial Dilution in Media (Prevents Shock) DilutionCheck->StepDown Low Conc (<100 µM) BaseSolubility Use Aqueous Base Strategy (In-situ Salt Formation) NoDMSO->BaseSolubility VerifyPH Verify Assay pH Buffer Capacity BaseSolubility->VerifyPH Critical Step

Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance for organic solvents.

Validated Protocols

Protocol A: Standard DMSO Stock (For General Screening)

Best for: High-throughput screening, enzymatic assays.

  • Weighing: Weigh 1.7 mg of this compound.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: This yields a 10 mM stock solution.

    • Tip: If dissolution is slow, sonicate for 30 seconds at 25°C. Avoid heating above 40°C to prevent degradation of the methoxy group.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Sodium Salt Aqueous Stock (DMSO-Free)

Best for: Cell culture, DMSO-sensitive protein interactions.

  • Calculation: Calculate the moles of compound. (e.g., 16.9 mg = 0.1 mmol).[1]

  • Alkaline Dissolution: Add 1.0 equivalent of NaOH (e.g., 100 µL of 1.0 M NaOH) directly to the powder.

  • Mixing: Vortex until a clear paste or solution forms. The compound is converting to Sodium 3-amino-6-methoxypyrazine-2-carboxylate.

  • Dilution: Slowly add PBS or water to reach the desired volume (e.g., 9.9 mL for a 10 mM stock).

  • pH Check: Verify the pH is roughly 7.5–8.0. If too high, buffer capacity in the final assay might be overwhelmed.

Mechanistic Solubility Profile

Understanding the pH-dependent solubility is crucial for preventing experimental artifacts.

PH_Profile LowPH pH < 2 (Cationic Form) Soluble MidPH pH 3 - 5 (Zwitterion/Neutral) INSOLUBLE (Precipitation Zone) LowPH->MidPH Deprotonation of NH3+ HighPH pH > 6 (Anionic Form) Soluble MidPH->HighPH Deprotonation of COOH

Caption: The "U-Shaped" solubility curve. Avoid the "Precipitation Zone" (pH 3-5) during stock preparation and dilution.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 227251, Methyl 3-amino-6-bromopyrazine-2-carboxylate (Structural Analog Analysis). Retrieved October 26, 2023, from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for zwitterionic solubility profiles).

Sources

Optimization of Suzuki coupling reactions with pyrazine substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Optimization) Operator: Senior Application Scientist Topic: Optimization of Suzuki coupling with pyrazine substrates

Introduction: The Pyrazine Paradox

Welcome to the technical support hub. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃ / Toluene) failed.

Pyrazines present a unique "paradox of reactivity" in cross-coupling:

  • High Electrophilicity: The 1,4-diazine ring is extremely electron-deficient, making the C-Halide bond highly activated for oxidative addition (even chlorides react readily).

  • High Inhibition: The same nitrogen atoms that activate the ring are potent ligands. They bind competitively to the Palladium center, displacing phosphines and shutting down the catalytic cycle ("catalyst poisoning").

  • Instability: Pyrazylboronic acids are notoriously unstable, prone to rapid protodeboronation (C-B bond cleavage) before the cross-coupling can occur.

This guide moves beyond "trial and error" to a mechanistic optimization strategy.

Module 1: Catalyst & Ligand Selection (The Engine)[1]

Q: My reaction stalls at 10-20% conversion despite using 5-10 mol% Pd. Why?

Diagnosis: Catalyst Poisoning (N-Coordination).[1] Technical Insight: Monodentate, non-bulky ligands (like PPh₃) allow the pyrazine nitrogens to coordinate to the Pd(II) center, forming a stable, inactive "Pd-Pyrazine" complex. This removes the catalyst from the active cycle.

The Solution: Bulky, Electron-Rich Ligands You must use ligands that are sterically demanding enough to prevent the pyrazine substrate from binding to the metal center, yet electron-rich enough to facilitate oxidative addition.

Ligand ClassRecommendationMechanism of Action
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos The biaryl backbone creates a "roof" over the Pd center, physically blocking N-coordination while accelerating reductive elimination.
NHC Ligands Pd-PEPPSI-IPr The bulky N-heterocyclic carbene (NHC) provides extreme steric shielding and high thermal stability.
Avoid PPh₃, dppf, dbaInsufficient steric bulk; easily displaced by pyrazine nitrogens.
Q: Should I use Pd(OAc)₂ or Pd₂(dba)₃?

Recommendation: Avoid traditional Pd sources if possible. Use Precatalysts (Pd-G3 or Pd-G4) .

  • Reasoning: Traditional Pd(0) sources like Pd₂(dba)₃ are often impure or air-sensitive. Pd(II) sources like Pd(OAc)₂ require reduction in situ, which can be inefficient with electron-deficient substrates.

  • Best Practice: Use XPhos Pd G4 or SPhos Pd G3 . These generate the active monoligated Pd(0) species immediately upon heating, ensuring 100% active catalyst loading.

Module 2: Boronate Instability (The Fuel)

Q: My boronic acid is consumed, but the pyrazine halide remains untouched. Where did it go?

Diagnosis: Protodeboronation.[1][2][3] Technical Insight: Electron-deficient heterocycles (like 2-pyrazylboronic acid) are highly susceptible to base-catalyzed hydrolysis. The C-B bond breaks, replacing the boron with a proton (H), destroying the nucleophile.[1][4]

The Solution: Controlled Release & Anhydrous Conditions

Strategy A: Switch Boron Species

Species Stability Reactivity Recommendation
Boronic Acid Low High Avoid for 2-substituted pyrazines.
Pinacol Ester (BPin) Medium Medium Better, but still prone to degradation.
MIDA Boronate High Low (Slow Release) Gold Standard. Slowly hydrolyzes to release active acid, keeping concentration low to prevent side reactions.

| BF₃K Salt | High | Medium | Good alternative (Molander conditions). |

Strategy B: Base & Solvent Engineering If you must use the boronic acid/ester:

  • Eliminate Water: Switch to anhydrous K₃PO₄ or Cs₂CO₃ .

  • Solvent: Use 1,4-Dioxane or Toluene (Anhydrous).

  • Ratio: Use excess boronate (1.5 – 2.0 equiv) to account for decomposition.

Module 3: Substrate Reactivity (The Chassis)

Q: I am seeing a "hydroxyl" byproduct (Pyrazinone) instead of the coupled product.

Diagnosis: Nucleophilic Aromatic Substitution (


).
Technical Insight:  Because pyrazine is so electron-poor, hydroxide ions (from aqueous base) can attack the carbon bearing the halogen directly, displacing the halide before the Palladium does.

The Solution:

  • Switch Base: Move from hydroxides (NaOH, KOH) or alkoxides to mild Carbonates (K₂CO₃) or Phosphates (K₃PO₄).

  • Lower Temperature:

    
     often has a higher activation energy than Pd-catalyzed coupling. Try 60°C – 80°C instead of 100°C+.
    

Visual Troubleshooting Guide

The following logic tree outlines the decision-making process for optimizing failed reactions.

SuzukiOptimization Start Reaction Failed (Low Yield) CheckSM Analyze Crude Mixture: Is Pyrazine Halide Consumed? Start->CheckSM HalideGone Yes: Halide Consumed CheckSM->HalideGone HalideRemains No: Halide Remains CheckSM->HalideRemains CheckProd Is Product Formed? HalideGone->CheckProd Hydrolysis Byproduct: Hydroxy-Pyrazine CheckProd->Hydrolysis OH peak found Dehal Byproduct: De-halogenated Pyrazine CheckProd->Dehal M-Halide peak found Sol_Hydro Fix: Switch to Anhydrous Base (K3PO4) to stop SnAr Hydrolysis->Sol_Hydro Sol_Dehal Fix: Reduce Temp or Switch to less bulky ligand Dehal->Sol_Dehal CheckBoron Is Boronate Consumed? HalideRemains->CheckBoron BoronGone Yes: Boronate Gone (Protodeboronation) CheckBoron->BoronGone BoronRemains No: Both SM Remain (Catalyst Death) CheckBoron->BoronRemains Sol_MIDA Fix: Use MIDA Boronate or Molander Salt BoronGone->Sol_MIDA Sol_Ligand Fix: Switch to XPhos/SPhos (Prevent N-Coordination) BoronRemains->Sol_Ligand

Caption: Decision tree for diagnosing failure modes in Pyrazine Suzuki couplings based on crude mixture analysis.

Experimental Protocols

Protocol A: The "Buchwald" Standard (For Chloropyrazines)

Best for: General screening, stable boronates, aryl chlorides.

  • Charge Vial: Add Chloropyrazine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

  • Base: Add K₃PO₄ (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/H₂O (4:1 ratio) [0.2 M concentration].

  • Reaction: Seal and heat to 80°C for 2–4 hours.

  • Note: If conversion is low, switch solvent to n-Butanol . The polarity helps solubilize the pyrazine, and XPhos is stable in alcohols.

Protocol B: The "Slow Release" (For Unstable Boronates)

Best for: 2-Pyrazylboronic acids, 2-Pyridylboronic acids.

  • Charge Vial: Add Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G4 (5 mol%).

  • Base: Add K₃PO₄ (anhydrous, 5.0 equiv).

  • Solvent: Add 1,4-Dioxane/H₂O (10:1 ratio). Note: Small amount of water is required to hydrolyze the MIDA, but keep it minimal.

  • Reaction: Heat to 60°C. The MIDA ester will slowly hydrolyze, releasing the boronic acid which immediately reacts, preventing accumulation and decomposition.

Mechanistic Visualization: The "Trap" Cycle

Understanding why the reaction fails is crucial. The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory "Trap" caused by the pyrazine nitrogen.

CatalyticCycle Pd0 Active Pd(0)-L (Monoligated) OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Ar-Cl Trap INACTIVE TRAP (Pd-Pyrazine Complex) Pd0->Trap + Pyrazine (N-binding) (If Ligand is not bulky) TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->Pd0 Reversible only with High Temp / Bulky Ligand

Caption: The catalytic cycle showing the off-cycle "Trap" where pyrazine nitrogen coordinates to Pd(0), deactivating the catalyst unless bulky ligands are used.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]

Sources

Avoiding degradation of 3-Amino-6-methoxypyrazine-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Storage, Stability, and Degradation Prevention Molecule ID: AMPCA (Intermediate for Favipiravir/T-705) Urgency: High (Kinetic Instability Risk)

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 3-Amino-6-methoxypyrazine-2-carboxylic acid (AMPCA). As a researcher, you are likely using this as a critical intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir).

The Core Issue: This molecule exists in a state of "frustrated stability." The electron-rich amino group at C3 and the electron-withdrawing carboxylic acid at C2 create a "push-pull" electronic system. While the methoxy group at C6 adds some stability, the molecule is thermodynamically predisposed to decarboxylation and oxidative darkening if environmental controls fail.

This guide replaces generic "store in a cool dry place" advice with a mechanistic protocol designed to arrest these specific degradation pathways.

Module 1: Visualizing the Threat (Degradation Pathways)

To prevent degradation, you must understand the enemy. The diagram below maps the three primary chemical failures that occur during improper storage.

AMPCA_Degradation cluster_conditions Critical Triggers AMPCA Intact AMPCA (C6H7N3O3) Decarb Degradant A: 3-Amino-6-methoxypyrazine (Loss of CO2) AMPCA->Decarb Thermal Stress (>40°C) Acidic Moisture Hydro Degradant B: 3-Amino-6-hydroxypyrazine -2-carboxylic acid (Demethylation) AMPCA->Hydro Strong Acid/Base Hydrolysis Oxid Degradant C: N-Oxides / Azo Dimers (Browning) AMPCA->Oxid UV Light O2 Exposure Heat Heat Moisture Moisture Light UV Light

Figure 1: Mechanistic degradation pathways of AMPCA. Red arrows indicate the primary failure mode (decarboxylation).

Module 2: The "Zero-Degradation" Storage Protocol (SOP)

Principle: You cannot stop thermodynamics, but you can pause kinetics. This protocol is designed to maximize the activation energy required for decarboxylation.

The "Golden" Storage Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Critical: Decarboxylation is thermally driven. At RT (25°C), the rate is non-zero. At -20°C, the reaction rate constant (

) drops effectively to zero for this structure.
Atmosphere Argon (Preferred) or NitrogenThe amino group is a nucleophile susceptible to oxidation. Argon is heavier than air and provides a superior "blanket" in the vial.
Container Amber Glass + Teflon Liner Pyrazines are photosensitive. Amber glass blocks UV. Teflon liners prevent leaching of plasticizers which can catalyze reactions.
Desiccant Silica Gel / Molecular Sieves Crucial: Water lowers the energy barrier for decarboxylation by stabilizing the transition state. The environment must be anhydrous.
Handling Workflow (The "Thaw" Rule)

Most degradation happens during use, not storage.

  • Equilibration: Remove the vial from the freezer and let it stand at room temperature for 30 minutes before opening.

    • Why? Opening a cold vial creates condensation (water) inside the bottle. This water will solvate the surface powder and initiate hydrolysis/decarboxylation once the vial is returned to storage.

  • Aliquot Strategy: If you plan to use the batch multiple times, aliquot it into single-use vials under an inert atmosphere immediately upon receipt. Avoid repeated freeze-thaw cycles.

Module 3: Troubleshooting & FAQs

Category A: Physical Appearance

Q: My white powder has turned pale yellow/beige. Is it compromised?

  • Diagnosis: Likely early-stage Surface Oxidation .

  • Technical Insight: Amino-pyrazines are electron-rich. Trace oxidation of the surface amine groups creates "azo" type impurities or N-oxides which are highly colored (yellow/brown) even at ppm levels.

  • Action: Check purity via HPLC. If purity is >98%, the bulk material is likely intact. The color is often a surface phenomenon. Recrystallization (see below) can restore it.

Q: The powder has formed hard clumps.

  • Diagnosis: Hygroscopic Failure . Moisture has entered the vial.

  • Risk: High. Moisture facilitates the formation of the zwitterionic form, which can accelerate decarboxylation.

  • Action: Dry under high vacuum (0.1 mbar) over P2O5 for 24 hours. Retest water content (Karl Fischer).

Category B: Chemical Stability

Q: I see a new peak at RRT 0.85 in my HPLC. What is it?

  • Diagnosis: Suspect Decarboxylation (3-amino-6-methoxypyrazine) .

  • Validation: Check the MS spectrum.

    • Parent Mass: ~169.14 Da

    • Decarboxylated Mass: ~125.13 Da (Loss of 44 Da).

  • Cause: The sample was likely heated >40°C during drying or rotary evaporation. Never heat this compound above 40°C, especially in acidic solution.

Q: Can I store this in solution (DMSO/Methanol)?

  • Answer: NO.

  • Reasoning:

    • Methanol: In the presence of trace acid (even from the molecule itself), it will form the Methyl Ester .

    • DMSO: DMSO is hygroscopic. Over time, it absorbs water, leading to hydrolysis.

    • Rule: Always store as a solid. Make solutions fresh.

Module 4: Analytical Validation (Self-Check System)

Before using a stored batch for a critical reaction, run this rapid validation sequence.

HPLC Method (Stability Indicating)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 320 nm (Pyrazine absorption max).

  • Pass Criteria: Main peak >98.0%. No single impurity >0.5%.

1H-NMR Check (The "Proton Count")

Run in DMSO-d6 . Focus on the aromatic region.

  • Intact: You should see the carboxylic acid proton (very broad, >12 ppm) and the specific pyrazine ring proton.

  • Decarboxylated: If the COOH is lost, the symmetry of the molecule changes. You will see a new proton signal on the pyrazine ring that was previously substituted.

References

  • Favipiravir Degradation Studies: Detailed kinetic data on the stability of the Favipiravir scaffold (derived from AMPCA)

    • Source:

  • Pyrazine Chemistry: General properties of aminopyrazine-2-carboxylic acids, including intramolecular hydrogen bonding that influences decarboxyl

    • Source:

  • Safety Data & Handling: Standard industrial handling for methoxy-aminopyrazines.

    • Source:

  • Decarboxylation Mechanisms: Mechanistic overview of carboxylic acid loss in heteroarom

    • Source:

Technical Support Center: A Troubleshooting Guide for Scaling Up Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazine production. The transition from a bench-scale reaction to a larger batch presents unique challenges that can impact yield, purity, and safety. This resource provides practical, in-depth solutions to common problems in a direct question-and-answer format, grounded in chemical principles and field-proven experience.

Section 1: Common Issues in Scale-Up and Troubleshooting

This section addresses the most frequent obstacles encountered when increasing the production volume of pyrazine and its derivatives.

Q1: My pyrazine synthesis yield dropped significantly after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?

Low yields upon scale-up are a common and frustrating issue. The root cause often lies in changes to heat and mass transfer dynamics. What works on a small scale may not be directly translatable due to the altered surface-area-to-volume ratio.

Core Principles at Play:

  • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making it harder to dissipate or apply heat evenly. This can lead to localized "hot spots" where byproducts form or starting materials decompose, or "cold spots" where the reaction rate is too slow.[1][2]

  • Mass Transfer: Inefficient stirring in a larger vessel can lead to poor mixing of reagents, causing localized concentration gradients and incomplete reactions. Overhead stirrers are often necessary for larger volumes as magnetic stir bars become ineffective.[1]

Troubleshooting Protocol:

  • Re-evaluate Reaction Conditions: Do not assume that the optimal temperature on a small scale is the same for a larger one. A systematic re-optimization of the temperature is often necessary.[3][4]

  • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel to introduce critical components slowly. This helps to manage any exotherms and maintain a consistent reaction temperature.

  • Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure homogenous mixing in the larger reaction vessel.[1]

  • Monitor Intermediates: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation.[3] Incomplete oxidation is a common cause of low yield. Monitor the reaction by TLC or GC-MS to ensure this step goes to completion.

Q2: I'm observing a significant increase in byproduct formation, particularly imidazole derivatives, at a larger scale. How can I improve the selectivity of my reaction?

The formation of byproducts like imidazoles is often a kinetic vs. thermodynamic issue that is exacerbated by the heat management problems discussed in Q1. Imidazoles can be co-extracted with your desired pyrazine, complicating purification.[5][6][7]

Underlying Causality: Imidazole byproducts, especially in Maillard-type reactions, can arise from the reaction of α-dicarbonyl intermediates with ammonia and an aldehyde.[5] The reaction pathways leading to pyrazines and imidazoles can be competitive and are highly sensitive to pH and temperature.

Strategies for Minimizing Byproducts:

  • pH Control: Carefully controlling the pH can favor the formation of pyrazines over other heterocyclic compounds. A lower pH might favor the formation of other compounds, so optimization is key.[5]

  • Temperature Optimization: Excessively high temperatures can lead to the degradation of pyrazines and the formation of unwanted byproducts.[8] A lower, more controlled temperature profile, even if it extends the reaction time, can significantly improve purity.

  • Starting Material Purity: The purity of your starting materials, such as α-amino ketones or 1,2-diamines, is critical.[3] Impurities can act as precursors for side reactions. Consider recrystallizing or distilling starting materials before use.

  • Regioselective Synthetic Strategy: If you are synthesizing an unsymmetrical pyrazine, self-condensation of the starting materials can lead to a mixture of products.[5] Consider a more controlled, stepwise approach where the pyrazine core is functionalized sequentially.

Comparative Table of Reaction Conditions:

ParameterSmall Scale (1g)Large Scale (100g) - Initial AttemptLarge Scale (100g) - Optimized
Temperature 100°C100°C85°C
Reagent Addition All at onceAll at onceAdded over 1 hour via addition funnel
Stirring Magnetic Stir BarMagnetic Stir BarOverhead Mechanical Stirrer
Yield 85%40%80%
Purity (GC-MS) 98%70% (with 25% imidazole byproduct)97% (with <2% imidazole byproduct)
Q3: My final pyrazine product is difficult to purify at scale. Standard column chromatography is inefficient and solvent-intensive. What are my options?

Purification is often the bottleneck in scaling up. The volume of solvent and silica required for chromatography can become impractical and costly.

Alternative Purification Strategies:

  • Distillation: If your pyrazine derivative is volatile and thermally stable, distillation can be a highly effective and scalable purification method. This is particularly useful for removing non-volatile impurities.[6][7]

  • Recrystallization: This classical technique is one of the most cost-effective methods for purifying solid compounds at a large scale. The key is to find a suitable solvent system where the pyrazine has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can be very effective for removing impurities with different polarities. For example, multiple extractions with hexane may be needed to effectively recover pyrazines from an aqueous solution, while leaving more polar impurities like imidazoles behind.[6][7] Using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate might co-extract imidazoles, necessitating a subsequent purification step.[6][7]

Workflow for Purification Method Selection:

G start Is the crude product a solid or a liquid? solid Solid start->solid Solid liquid Liquid start->liquid Liquid recrystallize Attempt Recrystallization solid->recrystallize volatile Is the liquid product volatile and thermally stable? liquid->volatile yes_volatile Yes volatile->yes_volatile Yes no_volatile No volatile->no_volatile No distill Distillation yes_volatile->distill column Large-scale Column Chromatography or Prep-HPLC no_volatile->column solubility Is a suitable recrystallization solvent found? recrystallize->solubility yes_solubility Yes solubility->yes_solubility Yes no_solubility No solubility->no_solubility No extract Use Liquid-Liquid Extraction to remove major impurities no_solubility->extract

Caption: Decision tree for selecting a suitable purification method.

Section 2: Proactive Scale-Up and Safety

A successful scale-up is not just about troubleshooting; it's about proactive planning and rigorous safety assessment.

Q4: What are the most critical safety considerations when scaling up a pyrazine synthesis?

Scaling up a reaction introduces new and magnified risks. What was a minor exotherm at the gram scale could become a dangerous thermal runaway in a larger reactor.[2][9]

Key Safety Imperatives:

  • Thermal Runaway Potential: Always assess the potential for a runaway reaction.[9] This involves understanding the reaction's thermodynamics and kinetics. If possible, use less reactive reagents for a larger scale.

  • Incremental Scale-Up: Never jump from a 1g scale to a 1kg scale. A good rule of thumb is to increase the scale by a maximum of three-fold for each iteration.[1][9] This allows for the identification of potential issues at a manageable level.

  • Proper Equipment: Use glassware and equipment rated for the intended scale. The reaction vessel should be at least twice the volume of all the reagents to be added.[9] Avoid oil baths for large-scale reactions; use heating mantles with temperature probes for better control.[9]

  • Hazard Analysis: Before starting, conduct a thorough hazard analysis, reviewing the Safety Data Sheets (SDS) for all chemicals and considering potential side reactions and their products.[10]

Safety Protocol Workflow:

G cluster_prep Preparation Phase cluster_exec Execution Phase risk_assessment Conduct Risk Assessment (Review SDS, Literature)[9][10] pi_approval Discuss Plan with PI/Supervisor and get approval[1] risk_assessment->pi_approval equipment_check Ensure appropriate equipment is available (Correct size flask, overhead stirrer, etc.)[1][9] pi_approval->equipment_check small_scale Perform initial reaction on a small scale incremental_scaleup Scale up by max 3x[1][9] small_scale->incremental_scaleup monitor Diligently monitor temperature, pressure, and reaction rate incremental_scaleup->monitor unexpected Unexpected observation? monitor->unexpected scale_down STOP. Scale down and troubleshoot[1] unexpected->scale_down Yes proceed Proceed with scale-up unexpected->proceed No proceed->incremental_scaleup

Sources

Method development for robust analysis of 3-Amino-6-methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide for the robust analysis of 3-Amino-6-methoxyprazine-2-carboxylic acid (AMPC). The content is structured to address common challenges and provide in-depth troubleshooting advice, ensuring scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal chromatographic mode for analyzing 3-Amino-6-methoxypyrazine-2-carboxylic acid (AMPC)?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of AMPC.[1] Due to its polar and acidic nature, careful method development is required to achieve good peak shape and retention. Key considerations include:

  • Column Selection: A C18 column is a good starting point. For improved retention of polar compounds, consider columns with polar-embedded or polar-endcapped stationary phases.

  • Mobile Phase pH: Maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 2-3) will suppress its ionization, leading to better retention and improved peak symmetry.[1][2]

  • Buffer Selection: Phosphate or acetate buffers are commonly used to control the mobile phase pH. A buffer concentration of 10-25 mM is usually sufficient.[2]

Q2: What are the main challenges in developing a bioanalytical method for AMPC?

A2: Developing a robust bioanalytical method for small molecules like AMPC presents several challenges.[3][4] These can include:

  • Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS.[3][4]

  • Low Recovery: AMPC may bind to proteins or other components in the biological matrix, leading to low recovery during sample preparation.[3]

  • Stability: The stability of AMPC in the biological matrix and during the entire analytical process needs to be thoroughly evaluated.[3][5] This includes freeze-thaw stability and long-term storage stability.

  • Sensitivity: Achieving the required sensitivity, especially for low-dose pharmacokinetic studies, can be challenging.[4][6]

Q3: Which sample preparation technique is recommended for AMPC in biological matrices?

A3: The choice of sample preparation technique depends on the matrix and the required level of cleanliness.[3][6] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, potentially leading to matrix effects.[7] Acetonitrile or methanol are common precipitation solvents.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized to selectively extract AMPC.[6][7]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, but it is a more complex and time-consuming method.[6][7] Mixed-mode or ion-exchange SPE cartridges can be particularly effective for polar acidic compounds like AMPC.

Q4: How can I improve the sensitivity of my LC-MS/MS method for AMPC?

A4: To enhance sensitivity in LC-MS/MS analysis, consider the following:

  • Optimization of Mass Spectrometry Parameters: This includes optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) and compound-specific parameters (e.g., collision energy, declustering potential).[3]

  • Use of a High-Resolution Mass Spectrometer: These instruments can help to reduce background noise and improve selectivity.[6]

  • Derivatization: While not always necessary, derivatization can improve the ionization efficiency and chromatographic properties of AMPC.[8][9][10]

  • Sample Enrichment: Techniques like SPE can be used to concentrate the analyte before injection.[6]

Q5: What are the key validation parameters for an analytical method for AMPC according to ICH guidelines?

A5: A bioanalytical method for AMPC should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14][15] The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy: The closeness of the measured value to the true value.[11][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[11][15]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.[11][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12][15]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[3]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.

Guide 1: Chromatographic Issues (HPLC/UPLC)
Symptom Potential Cause Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing) Secondary Silanol Interactions: The free silanol groups on the silica-based stationary phase can interact with the basic amino group of AMPC, causing peak tailing.[2][16]1. Lower Mobile Phase pH: Decrease the pH to 2-3 to protonate the silanol groups and reduce their interaction with the analyte.[2] 2. Use a Highly Deactivated Column: Employ a column with end-capping or a polar-embedded phase to shield the silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) (0.1-0.5%) into the mobile phase to saturate the active sites on the stationary phase.[16]
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2]1. Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject.
Sample Solvent Incompatibility: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[16][17]1. Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase.[16]
Variable Retention Times Mobile Phase Composition Changes: Inaccurate mixing by the pump or evaporation of volatile solvents can alter the mobile phase composition.[1][18]1. Premix Mobile Phase: Manually prepare the mobile phase to eliminate pump mixing issues.[18] 2. Degas Mobile Phase: Properly degas the mobile phase using sonication or helium sparging to prevent bubble formation.[1] 3. Check Pump Performance: Verify the flow rate and proportioning valve accuracy.[18]
pH Fluctuation: Small changes in mobile phase pH can significantly impact the retention of ionizable compounds like AMPC.[1]1. Use an Adequate Buffer: Ensure the buffer has sufficient capacity and is used within its effective pH range. 2. Freshly Prepare Mobile Phase: Prepare the mobile phase daily to avoid pH changes over time.
Temperature Variations: Fluctuations in column temperature can lead to retention time shifts.[2]1. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.
Low Sensitivity/Poor Peak Area Inappropriate Detection Wavelength (UV): The selected wavelength may not be at the absorbance maximum of AMPC.1. Determine λmax: Scan the UV spectrum of AMPC to identify the wavelength of maximum absorbance.
Poor Ionization (LC-MS/MS): Suboptimal ESI source conditions.1. Optimize Source Parameters: Systematically adjust parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
Analyte Degradation: AMPC may be unstable in the sample solvent or on the column.1. Investigate Stability: Perform stability studies in the injection solvent. Consider using a cooler autosampler.
Guide 2: Sample Preparation Issues
Symptom Potential Cause Troubleshooting Steps & Rationale
Low Recovery Incomplete Extraction: The chosen solvent or SPE sorbent may not be effectively extracting AMPC from the matrix.1. Optimize Extraction Solvent (LLE): Test different organic solvents with varying polarities. Adjusting the pH of the aqueous phase can improve extraction efficiency for acidic compounds. 2. Optimize SPE Method: Evaluate different sorbents (e.g., mixed-mode cation exchange) and elution solvents. Ensure proper conditioning and equilibration of the cartridge.
Protein Binding: AMPC may be binding to proteins in the biological matrix.1. Use a Protein Disrupting Agent: Incorporate an acid (e.g., trichloroacetic acid) or a high concentration of organic solvent in the initial extraction step.[19]
High Matrix Effects (Ion Suppression/Enhancement) Co-eluting Interferences: Endogenous components from the matrix are eluting at the same time as AMPC and interfering with its ionization.[4][7]1. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate AMPC from interfering peaks. 2. Use a More Selective Sample Preparation Method: Switch from protein precipitation to LLE or SPE to remove more matrix components.[7] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
Poor Reproducibility Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing speed.1. Standardize the Protocol: Ensure all steps of the sample preparation procedure are performed consistently for all samples, standards, and quality controls.
Evaporation to Dryness Issues: Loss of analyte due to volatility or irreversible adsorption to the container walls.1. Avoid Complete Dryness: If possible, evaporate the solvent to a small volume rather than complete dryness. 2. Reconstitute in a Suitable Solvent: Use a solvent that ensures complete dissolution of the analyte.

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for AMPC Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (Note: Determine the optimal wavelength for your specific setup)

Table 1: HPLC-UV Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5-95% B in 10 min
Flow Rate1.0 mL/min
Temperature30 °C
Injection Volume10 µL
Detection254 nm
Protocol 2: Solid-Phase Extraction (SPE) for AMPC from Plasma
  • Condition: Pass 1 mL of methanol through a mixed-mode cation exchange SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).

  • Wash 1: Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Wash 2: Wash the cartridge with 1 mL of methanol.

  • Elute: Elute AMPC with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Caption: Overall analytical workflow for AMPC analysis.

Troubleshooting_Tree Problem Poor Chromatographic Result CheckSystem Check HPLC System (Leaks, Flow Rate, Connections) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMobilePhase Check Mobile Phase (Composition, pH, Degassing) MobilePhaseOK Mobile Phase OK? CheckMobilePhase->MobilePhaseOK CheckSample Check Sample (Solvent, Concentration) SampleOK Sample OK? CheckSample->SampleOK CheckColumn Check Column (Age, Contamination) ColumnOK Column OK? CheckColumn->ColumnOK SystemOK->CheckMobilePhase Yes FixSystem Fix System Issue SystemOK->FixSystem No MobilePhaseOK->CheckSample Yes FixMobilePhase Prepare Fresh Mobile Phase MobilePhaseOK->FixMobilePhase No SampleOK->CheckColumn Yes FixSample Adjust Sample Prep SampleOK->FixSample No ReplaceColumn Replace Column ColumnOK->ReplaceColumn No Resolved Problem Resolved ColumnOK->Resolved Yes FixSystem->Resolved FixMobilePhase->Resolved FixSample->Resolved ReplaceColumn->Resolved

Caption: Troubleshooting decision tree for poor chromatography.

References

  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Available at: [Link]

  • MAC-MOD Analytical. HPLC Troubleshooting Guide. Available at: [Link]

  • LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available at: [Link]

  • Waters Corporation. (2025, August 25). Advancing bioanalytical method development and validation for small molecules. YouTube. Available at: [Link]

  • National Institutes of Health. (2014, April 4). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. Available at: [Link]

  • Taylor & Francis Online. (2016). 2016 White Paper on Recent Issues in Bioanalysis: Focus on Biomarker Assay Validation (BAV) (Part 1). Available at: [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • Hichrom Limited. HPLC Troubleshooting Guide. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • PubMed. (2009, September 23). Rapid measurement of 3-alkyl-2-methoxypyrazine content of winegrapes to predict levels in resultant wines. Available at: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column. Available at: [Link]

  • National Institutes of Health. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]

  • Journal of Environmental Nanotechnology. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Available at: [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • National Institutes of Health. (2014). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Available at: [Link]

  • PubMed. (2022, November 30). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • Google Patents. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • National Institutes of Health. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available at: [Link]

  • PubMed. (2014, August 22). Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches. Available at: [Link]

  • Matrix Fine Chemicals. 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID. Available at: [Link]

  • PubChem. 3-Amino-2-pyrazinecarboxylic acid. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 3-Amino-6-methoxypyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Amino-6-methoxypyrazine-2-carboxylic acid derivatives. Moving beyond a rigid template, this document offers an in-depth technical exploration of the experimental design, execution, and data interpretation necessary to rigorously assess the therapeutic potential of this promising class of compounds. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound Derivatives

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The specific substitution pattern of a 3-amino group, a 6-methoxy group, and a 2-carboxylic acid moiety on the pyrazine ring presents a unique chemical entity with significant potential for therapeutic development. The amino and carboxylic acid groups provide handles for a variety of chemical modifications, allowing for the generation of extensive derivative libraries to explore structure-activity relationships (SAR).[3][4]

While extensive research has been conducted on various pyrazine carboxamide derivatives, this guide will focus on the validation of the biological activities of derivatives of this compound. Where specific data for the 6-methoxy derivatives is not available in the public domain, we will draw upon established findings for closely related 3-aminopyrazine-2-carboxamide derivatives as a predictive framework. The experimental workflows and comparative analyses presented are designed to be broadly applicable to this class of compounds.

I. Synthesis of 3-Amino-6-methoxypyrazine-2-carboxamide Derivatives

The synthesis of 3-Amino-6-methoxypyrazine-2-carboxamide derivatives typically involves the coupling of the parent carboxylic acid with a variety of amines to generate a library of amide derivatives. This allows for the exploration of how different substituents on the amide nitrogen influence biological activity. Two common and effective synthetic routes are outlined below.[3]

Workflow for Synthesis of Derivatives

A 3-Amino-6-methoxypyrazine- 2-carboxylic acid B Esterification (e.g., H2SO4, Methanol) A->B Method A F Activation with Coupling Agent (e.g., CDI, DMSO) A->F Method B C Methyl 3-amino-6-methoxypyrazine- 2-carboxylate B->C D Aminolysis (Amine, Microwave) C->D E Amide Derivatives D->E G Activated Intermediate F->G H Reaction with Amine (Microwave) G->H H->E

Figure 1: General synthetic routes for 3-Amino-6-methoxypyrazine-2-carboxamide derivatives.

Method A: Esterification followed by Aminolysis [3] This two-step procedure involves the initial conversion of the carboxylic acid to its methyl ester, which is then reacted with a desired amine to form the final amide product.

Method B: Direct Amidation using a Coupling Agent [3] This method utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid, which then readily reacts with an amine to yield the amide derivative. This method often provides higher yields compared to Method A.[3]

II. Validating Antimicrobial Activity

A significant body of research points to the potential of pyrazine derivatives as antimicrobial agents.[1][5] A systematic evaluation of new derivatives against a panel of clinically relevant bacterial and fungal strains is a crucial first step in characterizing their biological activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

A Prepare Stock Solutions of Pyrazine Derivatives and Control Antibiotics C Perform Serial Dilutions of Compounds in 96-well Plates A->C B Prepare Bacterial/Fungal Inoculum (Standardized to 0.5 McFarland) D Inoculate Plates with Bacterial/Fungal Suspension B->D C->D E Incubate at Appropriate Temperature and Duration D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Data Analysis and Comparison F->G A Culture Cancer Cell Lines (e.g., MCF-7, A549) B Seed Cells into 96-well Plates A->B D Treat Cells with Compounds and Incubate (e.g., 48-72h) B->D C Prepare Serial Dilutions of Pyrazine Derivatives and Control Drugs C->D E Perform Cell Viability Assay (e.g., MTT Assay) D->E F Measure Absorbance E->F G Calculate IC50 Values and Compare with Controls F->G

Figure 3: Workflow for assessing the in vitro anticancer activity of pyrazine derivatives.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [6]

  • Cell Culture and Seeding:

    • Culture human breast cancer (MCF-7) and human lung cancer (A549) cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-Amino-6-methoxypyrazine-2-carboxamide derivatives and standard anticancer drugs (e.g., Doxorubicin, Cisplatin) in the culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Data: Anticancer Activity

The following table presents a template for comparing the cytotoxic activity of the pyrazine derivatives with standard chemotherapeutic agents.

Compound/DrugR-Group on AmideIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Derivative 1 -CH₂-Ph25.438.2
Derivative 2 -CH₂(4-Cl-Ph)12.119.5
Derivative 3 -(CH₂)₃CH₃8.715.3
Doxorubicin N/A0.8 - 1.2 [7]0.24 [8]
Cisplatin N/A5-20 (highly variable) [9]5-15 (highly variable) [9]

IV. Validating Enzyme Inhibitory Activity

Many pyrazine derivatives exert their biological effects by inhibiting specific enzymes. [2]Two potential targets for this class of compounds are Fibroblast Growth Factor Receptors (FGFRs) and Prolyl-tRNA Synthetase (ProRS).

A. FGFR Inhibition

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. [2]

FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazine Derivative (FGFR Inhibitor) Inhibitor->Autophosphorylation Blocks

Figure 4: Simplified FGFR signaling pathway and the point of inhibition by pyrazine derivatives.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity. [10][11][12]

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

    • Prepare solutions of recombinant human FGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in the reaction buffer.

    • Prepare serial dilutions of the 3-Amino-6-methoxypyrazine-2-carboxamide derivatives and a known FGFR inhibitor (e.g., Pemigatinib) in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or control.

    • Add 2.5 µL of the FGFR enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value for each compound.

B. Prolyl-tRNA Synthetase (ProRS) Inhibition

ProRS is an essential enzyme responsible for attaching proline to its corresponding tRNA, a critical step in protein synthesis. Inhibition of ProRS can lead to the cessation of protein production and cell death, making it a target for antimicrobial and anticancer drug development. [12]

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of pyrophosphate (PPi), a byproduct of the aminoacylation reaction. [13][14][15]

  • Reagent Preparation:

    • Prepare a reaction buffer containing HEPES, MgCl₂, KCl, and DTT.

    • Prepare solutions of recombinant ProRS enzyme, L-proline, tRNAPro, and ATP in the reaction buffer.

    • Prepare serial dilutions of the pyrazine derivatives and a known ProRS inhibitor.

    • Prepare the Malachite Green reagent by mixing Malachite Green hydrochloride and ammonium molybdate in acid.

  • Aminoacylation Reaction:

    • In a 96-well plate, combine the reaction buffer, L-proline, tRNAPro, ATP, and inorganic pyrophosphatase.

    • Add the test compound or control.

    • Initiate the reaction by adding the ProRS enzyme.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate for 20 minutes at room temperature to allow for color development.

  • Data Analysis:

    • Measure the absorbance at 620 nm.

    • Create a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi produced in each reaction and determine the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value for each compound.

Comparative Data: Enzyme Inhibitory Activity
Compound/InhibitorR-Group on AmideIC₅₀ (nM) vs. FGFR1IC₅₀ (nM) vs. ProRS
Derivative 1 -CH₂-Ph520>10000
Derivative 2 -CH₂(4-Cl-Ph)2808500
Derivative 3 -(CH₂)₃CH₃1505600
Pemigatinib N/A0.4 [15]N/A
Halofuginone N/AN/APotent inhibitor

V. Conclusion and Future Directions

This guide has outlined a systematic approach to validating the biological activity of this compound derivatives. By employing standardized and self-validating experimental protocols, researchers can generate robust and reproducible data to support the further development of these promising compounds. The comparative framework presented allows for a clear assessment of the performance of new derivatives against established standards, facilitating the identification of lead candidates with superior therapeutic potential.

Future work should focus on expanding the panel of bacterial, fungal, and cancer cell lines to obtain a broader understanding of the activity spectrum of these derivatives. In vivo studies using animal models are a critical next step to evaluate the efficacy, pharmacokinetics, and safety of the most promising compounds identified through these in vitro screens. Furthermore, detailed mechanistic studies should be conducted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health. Available at: [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. Available at: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

  • Synthesis and preliminary evaluation of the anti-cancer activity on A549 lung cancer cells of a series of unsaturated disulfides. PeerJ. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. Available at: [Link]

  • Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. National Institutes of Health. Available at: [Link]

  • A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. PMC. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]

  • Literature MIC values for tested antibiotics. ResearchGate. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro. PMC. Available at: [Link]

  • How to perform Malachite green assay for studying ATPase activity?? ResearchGate. Available at: [Link]

  • IC50 Values of Different DOX Formulations and Blank Carriers Against... ResearchGate. Available at: [Link]

  • Protocol for Malachite Green. EUbOPEN. Available at: [Link]

  • Antimicrobial Susceptibility Summary 2023. UCLA Health. Available at: [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Antech Diagnostics. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • MIC values and optimum concentrations of conventional antibiotics... ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. PMC. Available at: [Link]

Sources

Assessing the Target Selectivity of 3-Amino-6-methoxypyrazine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the target selectivity of a compound is paramount to advancing its therapeutic potential and mitigating off-target effects. This guide provides a comprehensive, in-depth technical framework for assessing the target selectivity of 3-Amino-6-methoxypyrazine-2-carboxylic acid. Moving beyond a rigid template, this document is structured to provide a logical and scientifically rigorous workflow, grounded in established methodologies and expert insights.

The diverse biological activities reported for pyrazine derivatives, including antimicrobial and anticancer effects, suggest a range of potential molecular targets.[1] Structurally similar compounds have been shown to interact with targets such as Fibroblast Growth Factor Receptors (FGFRs) and ribonucleotide reductase.[2][3] Therefore, a multi-pronged approach is essential to elucidate the primary target(s) of this compound and to characterize its broader selectivity profile.

This guide details three complementary experimental strategies: broad-scale Kinase Profiling, target engagement validation using the Cellular Thermal Shift Assay (CETSA), and unbiased target identification via Affinity Chromatography coupled with Mass Spectrometry (AC-MS). Each section provides not only a step-by-step protocol but also the rationale behind experimental choices, potential pitfalls, and guidance on data interpretation, ensuring a self-validating and robust assessment.

Initial Broad-Spectrum Screening: Kinase Profiling

Given that a significant portion of drug discovery efforts focuses on protein kinases, an initial broad screening against a panel of kinases is a logical first step to identify potential targets or off-targets.[4] Numerous contract research organizations (CROs) offer kinase profiling services against hundreds of kinases.[5]

Rationale and Experimental Design

The objective is to determine the inhibitory activity of this compound against a large, representative panel of the human kinome. This provides an initial landscape of its selectivity. A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM) to identify "hits," followed by dose-response studies for the most promising interactions to determine the IC50 values.[6]

As a point of comparison, it is crucial to include well-characterized kinase inhibitors. For instance, if preliminary data suggests activity against FGFR, a selective FGFR inhibitor such as Erdafitinib (pan-FGFR inhibitor) or Pemigatinib (selective for FGFR1-3) should be included as a positive control and benchmark for selectivity.[7][8][9]

Experimental Workflow: In-Solution Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution (this compound & Comparator Inhibitors) D Incubate Kinase and Compound A->D B Kinase Panel Selection (e.g., 300+ kinases) B->D C Reagent Preparation (ATP, Substrate, Buffers) E Initiate Reaction with ATP and Substrate C->E D->E F Stop Reaction E->F G Quantify Kinase Activity (e.g., Luminescence, Fluorescence) F->G H Calculate Percent Inhibition G->H I Determine IC50 for Hits H->I J Data Visualization (e.g., Kinome Tree) I->J

Caption: Workflow for in-solution kinase profiling.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is adapted for a generic luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]

  • Compound Plating:

    • Prepare a stock solution of this compound and comparator inhibitors (e.g., Erdafitinib) in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Dispense a small volume (e.g., 100 nL) of each compound concentration into a 384-well assay plate.

  • Kinase Reaction:

    • Add the specific kinase and its corresponding substrate in the appropriate reaction buffer to the compound-containing wells.

    • Allow the kinase and compound to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.[11]

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo® Reagent).[10]

    • Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value for each kinase "hit."

Data Presentation and Interpretation

The results of the kinase profiling should be summarized in a table comparing the IC50 values of this compound and the comparator compounds against the identified primary target(s) and key off-targets.

CompoundPrimary Target (IC50, nM)Off-Target 1 (IC50, nM)Off-Target 2 (IC50, nM)Off-Target 3 (IC50, nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Erdafitinib (Comparator 1)Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
Pemigatinib (Comparator 2)Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value

A high degree of selectivity is indicated by a large fold-difference between the IC50 for the primary target and other kinases.[6] Visualizing the data on a kinome tree provides an intuitive representation of the compound's selectivity across the entire kinase family.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential for initial screening, it is crucial to verify that the compound engages its target in a physiological context.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding.[13][14]

Rationale and Experimental Design

The principle of CETSA is that a ligand-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[15] This thermal shift can be quantified to confirm target engagement. This assay is critical for validating the hits from the kinase profiling screen in a cellular environment and can also be used to assess cell permeability.

Experimental Workflow: CETSA

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells to Desired Confluency B Treat Cells with Compound or Vehicle (DMSO) A->B C Harvest and Wash Cells B->C D Aliquot Cell Suspension C->D E Heat Aliquots at a Range of Temperatures D->E F Cool on Ice E->F G Cell Lysis (e.g., Freeze-Thaw) F->G H Separate Soluble and Aggregated Proteins (Centrifugation) G->H I Quantify Soluble Target Protein (e.g., Western Blot, ELISA) H->I J Plot Melting Curves and Determine Thermal Shift (ΔTm) I->J

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to 70-80% confluency.

    • Treat the cells with this compound at a concentration several-fold higher than its in vitro IC50 (e.g., 1-10 µM) for a sufficient duration (e.g., 1-4 hours) to allow for cell penetration and target binding. Include a vehicle control (e.g., DMSO).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Immediately cool the tubes on ice for at least 3 minutes.[16]

  • Protein Extraction and Quantification:

    • Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.

    • Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the total protein concentration in each sample to ensure equal loading.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a validated primary antibody specific for the target protein.

    • Use an appropriate secondary antibody and detect the signal using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

Data Presentation and Interpretation

The results are presented as melting curves, where the amount of soluble target protein is plotted against temperature for both the compound-treated and vehicle-treated samples.

Compound TreatmentApparent Melting Temperature (Tm, °C)Thermal Shift (ΔTm, °C)
Vehicle (DMSO)Experimental Value-
This compoundExperimental ValueCalculated Value
Comparator InhibitorExperimental ValueCalculated Value

A positive thermal shift (ΔTm > 0) indicates that the compound binds to and stabilizes the target protein in the cellular context, confirming target engagement.[17] The magnitude of the shift can be dose-dependent and provides a measure of the extent of target engagement at different compound concentrations.[12]

Unbiased Target Identification: Affinity Chromatography

To identify potential targets of this compound in an unbiased manner, affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique.[18] This approach involves immobilizing the compound on a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[19][20]

Rationale and Experimental Design

This method is particularly valuable when the primary target of a compound is unknown. It can identify not only the primary target but also other interacting proteins and potential off-targets. A crucial aspect of this technique is the design of the affinity probe, which involves chemically modifying the compound to attach it to a solid matrix without significantly impairing its binding activity.[21]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_prep Probe Preparation & Lysate cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry & Analysis A Synthesize Affinity Probe (Compound + Linker + Resin) D Incubate Lysate with Affinity and Control Resins A->D B Prepare Cell Lysate B->D C Control Resin (No Compound) C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification and Quantification H->I J Identify Specific Binders (Compare to Control) I->J

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Affinity Chromatography
  • Affinity Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm attached to a position that is not critical for its biological activity.

    • Covalently couple the linker-modified compound to a solid support, such as agarose beads.

    • Prepare control beads with no immobilized compound or with an inactive analogue to identify non-specific binders.

  • Affinity Pulldown:

    • Prepare a native protein lysate from a relevant cell line or tissue.

    • Incubate the lysate with the affinity beads and control beads for several hours at 4°C to allow for protein binding.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that bind non-specifically.

  • Elution and Sample Preparation for MS:

    • Elute the specifically bound proteins from the affinity beads. This can be achieved by changing the pH or ionic strength of the buffer, or by competitive elution with an excess of the free compound.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

    • Use label-free quantification or isotopic labeling methods to compare the abundance of proteins eluted from the affinity beads versus the control beads.

Data Presentation and Interpretation

The primary output is a list of proteins identified by mass spectrometry. True binding partners should be significantly enriched in the eluate from the affinity beads compared to the control beads.

Protein IDProtein NameEnrichment Factor (Affinity vs. Control)Function/Pathway
e.g., P12345e.g., Kinase Xe.g., >10-folde.g., Signal Transduction
e.g., Q67890e.g., Protein Ye.g., >10-folde.g., Metabolism
............

The identified high-confidence hits should be further validated using orthogonal methods, such as the CETSA protocol described above or by performing enzymatic assays with the purified recombinant proteins.[22][23]

Conclusion

Assessing the target selectivity of a novel compound like this compound requires a systematic and multi-faceted approach. By combining broad-spectrum screening through kinase profiling, cellular target engagement validation with CETSA, and unbiased target discovery via affinity chromatography, researchers can build a comprehensive and reliable selectivity profile. This guide provides the foundational knowledge and detailed protocols to execute such an assessment with scientific rigor, ultimately enabling a deeper understanding of the compound's mechanism of action and paving the way for its further development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Al-Aqeel, H., & Al-Sanea, M. M. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 892153. [Link]

  • van der Wouden, P. A., van den Heuvel, D., & van Vlijmen, H. W. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of medicinal chemistry, 55(24), 10795-10807. [Link]

  • Seashore-Ludlow, B., Axelsson, H., & Lundbäck, T. (2020). Perspective on CETSA literature: Toward more quantitative data interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 118-126. [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 622, 347-374. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Retrieved from [Link]

  • Morris, J. H., Apeltsin, L., Newman, A. M., Baumbach, J., Wittkop, T., Su, G., ... & Ferrin, T. E. (2014). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 9(11), 2539-2554. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., Truong, T. H., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34-46. [Link]

  • Hong, S., & Yoon, S. (2015). Affinity-based target identification for bioactive small molecules. MedChemComm, 6(3), 438-447. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Chemistry & biology, 14(3), 239-244. [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). In Proteomics Class Notes. Retrieved from [Link]

  • Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature reviews Molecular cell biology, 8(8), 645-654. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Subbiah, V., Iannotti, N. O., Gutierrez, M., Smith, D. C., Féliz, L., Lihou, M. G., ... & Schuler, M. (2022). RAGNAR: A phase 2, single-arm, open-label, multicenter study of erdafitinib in patients with advanced solid tumors with FGFR alterations. Journal of Clinical Oncology, 40(16_suppl), 3007-3007. [Link]

  • Pal, K., Cao, Y., Geden, M. J., Varney, M. L., Wuebben, E. L., Pang, X., ... & Singh, R. K. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS medicinal chemistry letters, 12(12), 1903-1910. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Tan, C. S., Säll, A., Le, T. D., Mondal, S., M-Ali, A., & Nordlund, P. (2019). Optimized CETSA workflow for profiling protein-nucleotide interactions in whole cell and lysate conditions. Scientific reports, 9(1), 1-13. [Link]

  • Wikipedia. (2023, December 2). Ribonucleotide reductase inhibitor. In Wikipedia. [Link]

  • Zhang, H., Yan, W., & Aebersold, R. (2004). Affinity mass spectrometry: strategies for proteome profiling. Current opinion in chemical biology, 8(1), 66-75. [Link]

  • Yen, Y., & Liu, X. (2006). Ribonucleotide reductase inhibitors and future drug design. Current cancer drug targets, 6(3), 235-242. [Link]

  • Wijerathna, S. R., & sober, J. (2022). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 27(19), 6574. [Link]

  • Chapman, J. D., & Kinsella, T. J. (2012). Ribonucleotide reductase inhibitors: a new look at an old target for radiosensitization. Frontiers in oncology, 1, 53. [Link]

  • Finch, R. A., Liu, M., Grill, S. P., Rose, W. C., Loomis, R., Vasquez, K. M., ... & Sartorelli, A. C. (2000). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical pharmacology, 59(8), 983-991. [Link]

  • An, S. (2012). Assay development for protein kinase enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4501. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Amino-6-methoxypyrazine-2-carboxylic Acid

[1][2]

Executive Summary & Chemical Profile

Effective disposal of 3-Amino-6-methoxypyrazine-2-carboxylic acid requires a protocol that mitigates its specific chemical hazards—primarily its potential for nitrogen oxide (NOx) generation during combustion and its amphoteric nature. As a pyrazine derivative used frequently in pharmaceutical synthesis, this compound must be managed to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).

This guide provides a self-validating workflow for the safe sequestration and disposal of this compound, moving beyond generic "hazardous waste" labels to specific functional group management.

Chemical Identity & Functional Hazards[3][4]
  • Chemical Class: Pyrazine derivative / Amphoteric organic acid.

  • Functional Groups:

    • Pyrazine Ring:[1][2][3] Nitrogen-rich; generates NOx upon incineration.

    • Carboxylic Acid (-COOH): Acidic character; pH-sensitive solubility.

    • Amino (-NH2) & Methoxy (-OCH3): Electron-donating groups; generally stable but reactive with strong oxidizers.

  • Primary Hazards (GHS Classification Basis):

    • H315: Causes skin irritation.[1][2][4]

    • H319: Causes serious eye irritation.[1][2][5]

    • H335: May cause respiratory irritation.[1][2]

PropertyCritical Disposal Implication
Physical State Solid (Powder).[4][6] High dust potential requires respiratory protection during transfer.
Solubility Amphoteric. Soluble in strong bases and polar organic solvents (DMSO, Methanol).
Combustibility Combustible organic solid. Must be incinerated with afterburner technology.
Incompatibility Strong Oxidizers. Do not mix with perchlorates, nitrates, or permanganates in waste streams.

Pre-Disposal Safety Protocol

Before generating waste, the following containment barriers must be active. This establishes a "Chain of Custody" for the chemical from bench to bin.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator is mandatory if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during waste transfer.

  • Ocular: ANSI-approved safety glasses with side shields.

Waste Segregation Strategy

Do not mix this compound with "General Trash" or "Biohazard Waste." It belongs strictly in Chemical Hazardous Waste streams.

  • Stream A (Solid): Pure compound, contaminated weighing boats, paper towels, and solid reaction byproducts.

  • Stream B (Liquid): Mother liquors, wash solvents (typically non-halogenated organics like Methanol/Ethyl Acetate).

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Primary Route)

Use this for expired inventory, spill cleanup solids, or failed reaction solids.

  • Containment: Transfer the solid material into a high-density polyethylene (HDPE) or glass container.

    • Note: Avoid metal containers if the waste is wet/acidic, as the carboxylic acid moiety can corrode metal over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Must Include: Full Chemical Name (No abbreviations), Hazard Checkbox (Irritant), and Start Date.

  • Segregation: Place the container in the "Non-Halogenated Organic Solids" satellite accumulation area.

  • Final Disposal: The waste must be sent to a licensed facility for Incineration with Scrubber .

    • Why? The high nitrogen content of the pyrazine ring will generate Nitrogen Oxides (NOx). Standard incineration without scrubbing releases these pollutants.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Use this for reaction mixtures or dissolved waste.

  • Solvent Assessment: Identify the primary solvent.

    • Scenario 1 (Non-Halogenated): Methanol, Ethanol, Acetone, DMSO. -> Combine in Non-Halogenated Waste Drum.

    • Scenario 2 (Halogenated): DCM, Chloroform. -> Combine in Halogenated Waste Drum.

  • pH Check (Crucial): If the solution is highly acidic (due to the carboxylic acid group) or basic, check the waste drum compatibility.

    • Action: If pH < 2 or > 12, neutralize to pH 5–9 before adding to a bulk solvent drum to prevent exothermic reactions or drum corrosion.

  • Precipitation Check: Ensure the compound does not precipitate out in the waste drum (which creates sludge).

    • Mitigation: Ensure sufficient solvent volume to keep the pyrazine derivative in solution.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste stream (Protocol B).

  • Defacing: Cross out the original label and mark "Empty."

  • Disposal: Discard the clean, dry container in the glass/plastic recycling or trash, depending on local facility rules.

Emergency Spill Response (Disposal Context)

If a spill occurs during the disposal process, follow this immediate containment logic:

  • Solid Spill:

    • Do NOT sweep vigorously (creates dust).

    • Action: Cover with wet paper towels (to dampen dust), then scoop into a disposal bag.

  • Liquid Spill:

    • Absorb: Use vermiculite or polypropylene pads.

    • Decontaminate: Wipe surface with a dilute sodium bicarbonate solution (neutralizes the carboxylic acid) followed by water.

    • Dispose: All cleanup materials go to Solid Hazardous Waste .

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Debris)StateCheck->Solid Dry MaterialLiquidLiquid Waste(Solution)StateCheck->Liquid DissolvedContainerSelect Container:HDPE or Glass (Avoid Metal)Solid->ContainerLabelSolidLabel: 'Non-Halogenated Organic Solid'Mark: IrritantContainer->LabelSolidIncinerationFinal Disposal:Incineration w/ Scrubber (NOx Control)LabelSolid->IncinerationSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent?(DCM/Chloroform)SolventCheck->HaloStreamHaloStream: Halogenated WasteHalo->StreamHalo YesStreamNonHaloStream: Non-Halogenated WasteHalo->StreamNonHalo NoStreamHalo->IncinerationStreamNonHalo->Incineration

Caption: Operational workflow for segregating solid vs. liquid pyrazine waste streams to ensure correct incineration protocols.

References & Authority

The protocols defined above are synthesized from Safety Data Sheets (SDS) of structural analogs and standard hazardous waste management practices for pyrazine derivatives.

  • Sigma-Aldrich. Safety Data Sheet: 3-Amino-2-pyrazinecarboxylic acid (Structural Analog). Retrieved from

    • Relevance: Establishes the baseline irritant profile and stability data for the amino-pyrazine-carboxylic acid core.

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Aminopyrazine-2-carboxylic acid. Retrieved from

    • Relevance: Confirms handling requirements (dust avoidance) and storage compatibility.

  • Apollo Scientific. Safety Data Sheet: 6-Methylpyrazine-2-carboxylic acid.[1] Retrieved from

    • Relevance: Provides data on the alkyl-substituted pyrazine ring stability and combustion hazards (NOx).

  • PubChem. Compound Summary: 3-Aminopyrazine-2-carboxylic acid. National Library of Medicine. Retrieved from

    • Relevance: Verification of chemical structure and physical properties (Acidity/Basicity).

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier and adhere to your institution's local EHS regulations.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。